tert-Butyl (2-iodopyridin-4-yl)carbamate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
tert-butyl N-(2-iodopyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTKGLACVBDVLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640066 | |
| Record name | tert-Butyl (2-iodopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869735-25-1 | |
| Record name | 1,1-Dimethylethyl N-(2-iodo-4-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869735-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2-iodopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (2-iodopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl (2-iodopyridin-4-yl)carbamate. This compound is a valuable intermediate in medicinal chemistry and organic synthesis, primarily utilized in the construction of complex heterocyclic scaffolds through cross-coupling reactions. This document consolidates available data on its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the development of novel therapeutics.
Chemical Properties
This compound, with the molecular formula C₁₀H₁₃IN₂O₂, is a halogenated pyridine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino functionality at the 4-position and an iodine atom at the 2-position. The presence of the iodo group makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions, while the Boc group allows for subsequent deprotection and further functionalization of the amino group.
Physicochemical Data
Quantitative data for this compound is summarized in the table below. It is important to note that while some data is reported for this specific isomer, other properties are estimated based on closely related analogues, such as tert-butyl (3-iodopyridin-4-yl)carbamate and other halogenated pyridines.
| Property | Value | Source/Reference |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | PubChem CID: 24229174[1] |
| Molecular Weight | 320.13 g/mol | PubChem CID: 24229174[1] |
| CAS Number | 24229174 (from PubChem) | PubChem CID: 24229174[1] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Melting Point | 79-83 °C (for 3-iodo isomer) | Estimated based on tert-butyl (3-iodopyridin-4-yl)carbamate[2] |
| Boiling Point | 313.2 ± 27.0 °C (Predicted) | Estimated based on tert-butyl (3-iodopyridin-4-yl)carbamate[2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc); poorly soluble in water (predicted). | General knowledge of similar compounds |
Spectral Data
Detailed spectral data for this compound is not widely published. The following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of its structural features and comparison with analogous compounds.
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.2 ppm (d, 1H): Pyridine ring proton adjacent to nitrogen.
-
δ ~7.5 ppm (s, 1H): Pyridine ring proton.
-
δ ~7.0 ppm (d, 1H): Pyridine ring proton.
-
δ ~1.5 ppm (s, 9H): tert-butyl protons.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~152 ppm: Carbonyl carbon of the carbamate.
-
δ ~150, 140, 120, 110 ppm: Aromatic carbons of the pyridine ring.
-
δ ~95 ppm: Carbon bearing the iodine atom.
-
δ ~81 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the Boc protection of the corresponding aminopyridine. A general and reliable method is the reaction of 2-iodo-4-aminopyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Synthesis Workflow
Caption: Synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol
Materials:
-
2-Iodo-4-aminopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 2-iodo-4-aminopyridine (1.0 eq) in anhydrous THF or DCM (0.2 M), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the C-I bond, which readily participates in various palladium-catalyzed cross-coupling reactions. This makes it a versatile building block for introducing molecular diversity.
Key Reactions
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the 2-position of the pyridine ring.
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
The Boc-protecting group is stable under the conditions of these cross-coupling reactions and can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to reveal the free amine for further derivatization.
Role in Drug Discovery
The substituted pyridine motif is a common scaffold in many biologically active compounds. This compound serves as a key intermediate in the synthesis of potential drug candidates by allowing for the strategic introduction of various substituents.
Caption: Synthetic utility of this compound in drug discovery.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important building block for organic synthesis and medicinal chemistry. Its utility stems from the orthogonal reactivity of the iodo and Boc-protected amino groups, which allows for sequential and controlled modifications to the pyridine scaffold. This guide provides essential information for researchers to effectively utilize this versatile compound in their synthetic endeavors.
References
Technical Guide: tert-Butyl (2-iodopyridin-4-yl)carbamate
CAS Number: 869735-25-1
This technical guide provides an in-depth overview of tert-butyl (2-iodopyridin-4-yl)carbamate, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a plausible synthetic route, and its significance in synthetic chemistry.
Chemical Properties and Data
This compound is a halogenated pyridine derivative. The presence of an iodine atom and a Boc-protected amine group makes it a versatile reagent in medicinal chemistry, particularly for introducing the 2-iodopyridin-4-yl moiety into larger molecules through cross-coupling reactions. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amine, which can be selectively removed under acidic conditions.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 869735-25-1 | PubChem |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | BOC Sciences[1] |
| Molecular Weight | 320.13 g/mol | BOC Sciences[1] |
| Melting Point | 144-145 °C | BOC Sciences[1], Matrix Scientific[2] |
| Boiling Point | 321 °C at 760 mmHg | BOC Sciences[1] |
| Density | 1.652 g/cm³ | BOC Sciences[1] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Purity | ≥95% | BOC Sciences[1], Sigma-Aldrich[3] |
Synthetic Pathway and Experimental Protocols
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Step 1 - Iodination of 2-Aminopyridin-4-ol (Representative)
This protocol is adapted from general methods for the iodination of aminopyridines.
-
Reaction Setup: To a solution of 2-aminopyridin-4-ol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the iodinated intermediate.
Experimental Protocol: Step 2 - Boc Protection of 2-Amino-?-iodopyridin-4-ol (Representative)
This protocol is based on standard Boc protection procedures for aminopyridines.[2]
-
Reaction Setup: Dissolve the iodinated aminopyridine intermediate (1.0 eq.) in a solvent such as tetrahydrofuran (THF) or dichloromethane. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) and a base such as triethylamine (1.5 eq.) or 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: The final product, this compound, can be purified by recrystallization or column chromatography.
Applications in Drug Development
Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals. The iodine substituent in this compound is particularly useful for engaging in various palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
-
Heck Coupling: Reaction with alkenes.
These reactions allow for the facile introduction of diverse functional groups at the 2-position of the pyridine ring, enabling the synthesis of complex molecules and libraries of compounds for drug discovery programs. The Boc-protected amine at the 4-position provides an orthogonal handle for further functionalization after deprotection.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[2] It is an irritant and may be harmful if ingested or inhaled.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Table 2: Hazard Information
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | May cause harm if ingested. |
| Causes skin irritation | H315 | Can cause redness and irritation upon skin contact. |
| Causes serious eye irritation | H319 | Can cause significant eye irritation. |
References
tert-Butyl (2-iodopyridin-4-yl)carbamate molecular weight
An In-depth Technical Guide to tert-Butyl (2-iodopyridin-4-yl)carbamate
This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document details the compound's chemical properties, a plausible synthetic route, and its applications, with a focus on its role in the synthesis of complex molecules.
Chemical Properties and Data
This compound is a substituted pyridine derivative. The presence of an iodine atom and a Boc-protected amine group makes it a versatile reagent for various chemical transformations, particularly in the construction of pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine, which can be selectively removed under acidic conditions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃IN₂O₂[1] |
| Molecular Weight | 320.13 g/mol [2] |
| IUPAC Name | tert-butyl N-(2-iodopyridin-4-yl)carbamate |
| CAS Number | 211029-66-2 |
| Physical State | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water but good solubility in organic solvents like THF, dichloromethane, and ethyl acetate. |
Synthesis and Purification
A common synthetic route to this compound involves the protection of the amino group of 2-aminopyridine followed by directed ortho-metalation and iodination.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-aminopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Boc Protection of 4-aminopyridine:
-
Dissolve 4-aminopyridine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add di-tert-butyl dicarbonate (Boc₂O) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting crude tert-butyl (pyridin-4-yl)carbamate by recrystallization or column chromatography.
-
-
Iodination:
-
Dissolve the purified tert-butyl (pyridin-4-yl)carbamate in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1-2 hours to allow for lithiation at the 2-position.
-
In a separate flask, prepare a solution of iodine (I₂) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Add saturated aqueous sodium thiosulfate to quench any remaining iodine.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
-
Applications in Drug Development and Organic Synthesis
The structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The iodine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 2-position of the pyridine ring.
Key applications include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Heck Reaction: Reaction with alkenes.
-
Buchwald-Hartwig Amination: After deprotection of the Boc group, the resulting amine can undergo coupling reactions.
These reactions are fundamental in building the carbon skeleton of many biologically active compounds.
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
Expected Analytical Data:
-
¹H NMR: Characteristic signals would include a singlet for the tert-butyl group at approximately 1.5 ppm, and distinct signals for the protons on the pyridine ring.
-
¹³C NMR: Signals for the carbonyl carbon of the Boc group (~155 ppm), the carbons of the tert-butyl group (~28 and 80 ppm), and the carbons of the pyridine ring would be expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (m/z = 320.13) would be observed, along with characteristic isotopic patterns.
-
IR Spectroscopy: A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the carbamate would be a key feature.
Visualized Workflow and Pathways
The following diagrams illustrate the synthesis workflow and the utility of this compound in further synthetic transformations.
Caption: Synthesis workflow for this compound.
Caption: Cross-coupling reactions utilizing the target compound.
References
An In-depth Technical Guide to the Synthesis of tert-Butyl (2-iodopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining tert-butyl (2-iodopyridin-4-yl)carbamate, a valuable building block in medicinal chemistry and drug development. This document details the most plausible synthetic strategies, including experimental protocols and relevant chemical data, to assist researchers in the efficient preparation of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the iodo group at the 2-position of the pyridine ring allows for a range of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the Boc-protected amino group at the 4-position provides a site for further functionalization after deprotection. The strategic placement of these functionalities makes it a versatile scaffold for the construction of complex molecular architectures.
This guide outlines a preferred two-step synthetic approach starting from the commercially available 2-chloro-4-aminopyridine, involving a halogen exchange reaction followed by the protection of the amino group.
Recommended Synthetic Pathway
The most practical and efficient synthesis of this compound proceeds via a two-step sequence. This pathway begins with the conversion of 2-chloro-4-aminopyridine to 2-iodo-4-aminopyridine through a Finkelstein-type reaction, followed by the protection of the exocyclic amino group with a tert-butoxycarbonyl (Boc) group.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Iodo-4-aminopyridine (Halogen Exchange Reaction)
The conversion of 2-chloro-4-aminopyridine to 2-iodo-4-aminopyridine is achieved via an aromatic Finkelstein reaction. This reaction typically requires a source of iodide, a catalyst, and a high-boiling point solvent.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |
| 2-Chloro-4-aminopyridine | C₅H₅ClN₂ | 128.56 | 1.0 |
| Sodium Iodide (NaI) | NaI | 149.89 | 2.0 - 5.0 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.1 - 0.2 |
| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 0.2 - 0.4 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - |
Procedure:
-
To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-aminopyridine (1.0 mmol), sodium iodide (2.0-5.0 mmol), and copper(I) iodide (0.1-0.2 mmol).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Add N,N'-dimethylethylenediamine (0.2-0.4 mmol) as a ligand.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove any remaining iodine.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-iodo-4-aminopyridine.
Step 2: Synthesis of this compound (Boc Protection)
The protection of the amino group of 2-iodo-4-aminopyridine is a standard procedure utilizing di-tert-butyl dicarbonate (Boc₂O).
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |
| 2-Iodo-4-aminopyridine | C₅H₅IN₂ | 220.01 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.1 - 1.5 |
| Triethylamine (TEA) or DMAP | C₆H₁₅N or C₇H₁₀N₂ | 101.19 or 122.17 | 1.2 - 2.0 |
| Dichloromethane (DCM) or THF | CH₂Cl₂ or C₄H₈O | 84.93 or 72.11 | - |
Procedure:
-
Dissolve 2-iodo-4-aminopyridine (1.0 mmol) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2-2.0 mmol) or a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.1-1.5 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[1][2]
Physicochemical Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 2-Chloro-4-aminopyridine | C₅H₅ClN₂ | 128.56 | Off-white solid |
| 2-Iodo-4-aminopyridine | C₅H₅IN₂ | 220.01 | Light-sensitive solid |
| This compound | C₁₀H₁₃IN₂O₂ | 320.13 | Solid |
Alternative Synthetic Strategies
While the recommended pathway is generally the most practical, other synthetic routes can be considered depending on the availability of starting materials and specific laboratory capabilities.
Directed Ortho-Metalation (DoM) of tert-Butyl (pyridin-4-yl)carbamate
This approach involves the initial Boc protection of 4-aminopyridine, followed by a directed ortho-metalation and subsequent quenching with an iodine source.
Caption: Alternative synthesis via Directed Ortho-Metalation.
Challenges: The primary challenge with this route is achieving regioselectivity. The Boc-amino group on the 4-position of the pyridine ring tends to direct lithiation to the 3-position due to electronic effects. While modification of the base (e.g., using bulkier lithium amides) and reaction conditions could potentially favor 2-lithiation, this has not been well-established in the literature for this specific substrate.
Safety Considerations
-
Organolithium Reagents: Bases such as n-butyllithium and s-butyllithium are highly pyrophoric and must be handled with extreme care under an inert atmosphere (e.g., argon or nitrogen).
-
Halogenated Compounds: Halogenated pyridines and iodine-containing reagents can be toxic and should be handled in a well-ventilated fume hood.
-
General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process starting from 2-chloro-4-aminopyridine. This involves a halogen exchange reaction to introduce the iodine at the 2-position, followed by a standard Boc protection of the 4-amino group. This technical guide provides detailed protocols and data to facilitate the successful synthesis of this important chemical intermediate for applications in research and drug development.
References
A Comprehensive Technical Guide to tert-Butyl N-(2-iodopyridin-4-yl)carbamate: A Key Intermediate in Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of tert-butyl N-(2-iodopyridin-4-yl)carbamate, a pivotal building block in the synthesis of advanced pharmaceutical agents. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, and significant applications, particularly in the development of kinase inhibitors.
Chemical Identity and Properties
The compound, formally identified by its IUPAC name tert-butyl N-(2-iodopyridin-4-yl)carbamate , is a substituted pyridine derivative. The presence of an iodine atom and a Boc-protected amine group makes it a versatile reagent for various cross-coupling reactions, which are fundamental in medicinal chemistry.
Table 1: Chemical and Physical Properties of tert-Butyl N-(2-iodopyridin-4-yl)carbamate
| Property | Value |
| IUPAC Name | tert-butyl N-(2-iodopyridin-4-yl)carbamate |
| Molecular Formula | C₁₀H₁₃IN₂O₂ |
| Molecular Weight | 320.13 g/mol |
| CAS Number | 405939-28-8 |
| Appearance | White to off-white solid |
| Melting Point | 138-142 °C |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis and Purification
The synthesis of tert-butyl N-(2-iodopyridin-4-yl)carbamate typically involves a multi-step process starting from more readily available pyridine precursors. While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be outlined based on established organic chemistry principles.
Experimental Protocol: General Synthesis Approach
A common synthetic strategy involves the protection of an amino group on the pyridine ring, followed by a regioselective iodination step.
Step 1: Boc Protection of 4-aminopyridine
-
To a solution of 4-aminopyridine in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with a mild aqueous acid, followed by a brine solution, and then dried over an anhydrous salt like sodium sulfate.
-
The solvent is removed under reduced pressure to yield tert-butyl (pyridin-4-yl)carbamate.
Step 2: Ortho-iodination
-
The protected pyridine from Step 1 is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
A strong organolithium base, such as n-butyllithium (n-BuLi), is added dropwise to deprotonate the pyridine ring regioselectively at the 2-position.
-
After stirring for a period to ensure complete deprotonation, a solution of iodine (I₂) in THF is added slowly to the reaction mixture.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography on silica gel to afford the final product, tert-butyl N-(2-iodopyridin-4-yl)carbamate.
Applications in Drug Development
The primary application of tert-butyl N-(2-iodopyridin-4-yl)carbamate is as a crucial intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors. The iodine atom at the 2-position serves as a versatile handle for introducing various substituents through metal-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The Boc-protected amine at the 4-position can be deprotected under acidic conditions to allow for further functionalization.
This compound has been instrumental in the development of inhibitors for several important kinase targets, including Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) and Unc-51 Like Kinase 1 (ULK1).
Role in MAP4K4 Inhibitor Synthesis
MAP4K4 is a serine/threonine kinase that has been implicated in various cellular processes, and its dysregulation is linked to diseases such as cancer and diabetes. Small molecule inhibitors of MAP4K4 are therefore of significant therapeutic interest. The 2-iodopyridin-4-amine scaffold, derived from tert-butyl N-(2-iodopyridin-4-yl)carbamate, is a common core structure in many potent and selective MAP4K4 inhibitors.
Role in ULK1 Inhibitor Synthesis
ULK1 is a key kinase that initiates the process of autophagy, a cellular degradation and recycling pathway. In some cancers, autophagy promotes cell survival, making ULK1 an attractive target for anticancer drug development. Similar to the MAP4K4 inhibitors, the synthesis of potent ULK1 inhibitors often utilizes the 2-iodopyridin-4-amine scaffold for the construction of the final active molecule.
Signaling Pathway Context
The inhibitors synthesized from tert-butyl N-(2-iodopyridin-4-yl)carbamate can modulate critical cellular signaling pathways. For instance, MAP4K4 is involved in pathways that regulate cell migration and invasion, while ULK1 is a central component of the autophagy induction pathway.
Conclusion
tert-Butyl N-(2-iodopyridin-4-yl)carbamate is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its unique structural features enable the efficient synthesis of a wide range of complex molecules, particularly kinase inhibitors with significant therapeutic potential. The continued use of this building block is expected to fuel the discovery and development of novel drugs for various diseases.
An In-depth Technical Guide to tert-Butyl (2-iodopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (2-iodopyridin-4-yl)carbamate, a halogenated pyridine derivative of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document compiles information from closely related analogues and established synthetic methodologies to present a putative profile of the compound. This includes its chemical structure, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and expected analytical data. The guide is intended to serve as a valuable resource for researchers interested in the synthesis and application of this and similar molecules.
Chemical Structure and Properties
This compound possesses a pyridine core substituted with an iodine atom at the 2-position and a tert-butoxycarbonyl (Boc) protected amine at the 4-position. The presence of the iodo-substituent makes it a versatile precursor for various cross-coupling reactions, while the Boc-protecting group allows for selective manipulation of the amino functionality.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound (Predicted) | tert-Butyl (5-iodopyridin-2-yl)carbamate[1] | tert-Butyl (4-iodopyridin-2-yl)carbamate | tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate[2] |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | C₁₀H₁₃IN₂O₂ | C₁₀H₁₃IN₂O₂ | C₁₀H₁₂ClIN₂O₂ |
| Molecular Weight | 320.13 g/mol | 320.13 g/mol | 320.13 g/mol | 354.57 g/mol |
| Physical State | Solid (predicted) | Solid | Solid | Solid |
| Melting Point | >100 °C (estimated) | Not available | Not available | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc); low solubility in water (predicted). | Not available | Not available | Good solubility in organic solvents such as THF, dichloromethane, and ethyl acetate; low water solubility. |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves a two-step process starting from 4-aminopyridine: 1) Boc-protection of the amino group, followed by 2) regioselective iodination. While a specific protocol for the 2-iodo isomer is not documented, analogous procedures for related compounds can be adapted.
Step 1: Synthesis of tert-Butyl (pyridin-4-yl)carbamate
The protection of 4-aminopyridine with di-tert-butyl dicarbonate ((Boc)₂O) is a standard procedure.
Experimental Protocol:
To a solution of 4-aminopyridine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added triethylamine (1.2 equivalents). The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl (pyridin-4-yl)carbamate.
Step 2: Synthesis of this compound
The regioselective iodination of the Boc-protected 4-aminopyridine at the 2-position is the critical step. Directed ortho-metalation followed by quenching with an iodine source is a viable strategy.
Experimental Protocol:
A solution of tert-butyl (pyridin-4-yl)carbamate (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). A strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (2.2 equivalents) is added dropwise, and the mixture is stirred at low temperature for a defined period to allow for deprotonation at the 2-position. A solution of iodine (1.1 equivalents) in anhydrous THF is then added dropwise at -78 °C. The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed with saturated sodium thiosulfate solution to remove excess iodine, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.
Analytical Data (Predicted)
No specific spectral data for this compound has been found in the public domain. The following table provides predicted and comparative spectral data based on related structures.
Table 2: Predicted and Comparative NMR and MS Data
| Data Type | This compound (Predicted) | tert-Butyl (2-chloro-3-iodopyridin-4-yl)carbamate (Expected)[3] |
| ¹H NMR | Signals for the tert-butyl group (singlet, ~1.5 ppm) and aromatic protons. The pyridine ring protons would appear as distinct signals in the aromatic region. | Characteristic signals for the tert-butyl group (singlet at ~1.5 ppm) and aromatic protons. |
| ¹³C NMR | Signals for the carbonyl carbon (~155 ppm), aromatic carbons (120-160 ppm), and the tert-butyl group (~28 and 80 ppm). The carbon bearing the iodine would be shifted upfield. | Signals for carbonyl carbon (~155 ppm), aromatic carbons (120-160 ppm), and tert-butyl group (~28 and 80 ppm). |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight (320.13 g/mol ). | Molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for chlorine. |
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Proposed Synthetic Pathway
References
- 1. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate (234108-74-8) for sale [vulcanchem.com]
An In-depth Technical Guide on the Safety Profile of tert-Butyl (2-iodopyridin-4-yl)carbamate
This technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of tert-Butyl (2-iodopyridin-4-yl)carbamate. The information is compiled for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide extrapolates data from structurally related molecules to provide a robust safety profile.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These properties are essential for understanding its behavior in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | PubChem[1] |
| Molecular Weight | 320.13 g/mol | PubChem[2] |
| Appearance | Estimated to be a solid | N/A |
| Solubility | Likely soluble in organic solvents | N/A |
Hazard Identification and GHS Classification
| Hazard Class | GHS Classification (Analogous Compounds) |
| Acute Toxicity, Oral | Warning: Harmful if swallowed.[2][3][4] |
| Skin Corrosion/Irritation | Warning: Causes skin irritation.[3][5] |
| Serious Eye Damage/Eye Irritation | Warning: Causes serious eye irritation.[3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Warning: May cause respiratory irritation.[3][5] |
| Skin Sensitization | Warning: May cause an allergic skin reaction.[2][4] |
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Storage
Proper handling and storage procedures are critical to ensure safety in the laboratory.
| Procedure | Recommendations |
| Handling | Use in a well-ventilated area, preferably in a chemical fume hood.[6][7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6] |
| Storage | Store in a cool, dry, well-ventilated area.[7] Keep container tightly closed when not in use.[7][8] Store locked up.[5][6][7] Store away from incompatible materials such as strong oxidizing agents.[9] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[6][9] In case of insufficient ventilation, wear suitable respiratory equipment. |
First-Aid Measures
In case of exposure, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[5][6] If not breathing, give artificial respiration.[9] Get medical attention if symptoms occur.[9] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[8][9] If skin irritation or a rash occurs, get medical advice/attention.[8] Take off contaminated clothing and wash it before reuse.[6] |
| Eye Contact | Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[8] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[9] Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. |
Experimental Protocols
Synthesis of tert-Butyl (3-iodopyridin-4-yl)carbamate (A Representative Protocol)
The following is a representative experimental protocol for the synthesis of a structurally related compound, which can be adapted for the synthesis of this compound with appropriate modifications.
Materials:
-
4-(tert-butoxycarbonylamino)pyridine
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
n-butyllithium (n-BuLi) in hexanes
-
Iodine
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Saturated sodium sulfite solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Heptane
Procedure:
-
To a stirred solution of 4-(tert-butoxycarbonylamino)pyridine and TMEDA in anhydrous THF, slowly add n-butyllithium dropwise at -78°C.[5]
-
Allow the reaction mixture to warm to -10°C and stir for 2 hours.[5]
-
Re-cool the mixture to -78°C and add a solution of iodine in THF dropwise.[5]
-
Continue stirring at -78°C for 2 hours.[5]
-
Quench the reaction by slowly adding water at 0°C.[5]
-
Add saturated sodium sulfite solution and separate the organic layer.[5]
-
Extract the aqueous layer with dichloromethane.[5]
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and heptane as the eluent to obtain the final product.[5]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: A flowchart outlining the safe handling procedures for this compound.
References
- 1. This compound | C10H13IN2O2 | CID 24229174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-butyl N-(4-iodophenyl)carbamate | C11H14INO2 | CID 2773612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Navigating the Synthesis Landscape: A Technical Guide to tert-Butyl (2-iodopyridin-4-yl)carbamate and Its Applications
For Immediate Release
In the intricate world of pharmaceutical research and drug development, the strategic use of highly functionalized building blocks is paramount. Among these, tert-Butyl (2-iodopyridin-4-yl)carbamate, a versatile pyridine derivative, has emerged as a key intermediate for the synthesis of complex molecular architectures. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its suppliers, key chemical properties, and detailed experimental protocols for its application in cross-coupling reactions.
Core Compound Specifications
This compound, identified by the CAS Number 1196156-42-7, possesses a molecular formula of C₁₀H₁₃IN₂O₂ and a molecular weight of approximately 320.13 g/mol . The presence of an iodine atom at the 2-position and a Boc-protected amine at the 4-position of the pyridine ring makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection under acidic conditions, enabling further functionalization of the amine group.
Commercial Availability
A critical aspect for any research endeavor is the reliable sourcing of starting materials. Below is a summary of suppliers for this compound and its isomers, which are often used in similar synthetic strategies. Researchers should verify the specific isomer and purity required for their application.
| Supplier | Product Name | CAS Number | Purity | Additional Notes |
| Various Suppliers | This compound | 1196156-42-7 | >95% | Inquire for availability and pricing. |
| BLDpharm | tert-Butyl (4-iodopyridin-2-yl)carbamate | 405939-28-8 | 97% | Isomer of the target compound.[1] |
| Cusabio | tert-Butyl(4-iodopyridin-2-yl)carbamate | 405939-28-8 | 95% | Isomer of the target compound.[2] |
| Vulcanchem | Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate | 234108-74-8 | Inquire | Chloro-substituted isomer.[3] |
Note: The availability and specifications of chemical compounds are subject to change. It is recommended to contact the suppliers directly for the most current information.
Key Synthetic Applications: A Focus on Suzuki-Miyaura and Sonogashira Cross-Coupling Reactions
The 2-iodo substituent on the pyridine ring is a key functional group that readily participates in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkynyl groups at this position, leading to the generation of diverse chemical libraries for drug discovery.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, this reaction enables the synthesis of 2-aryl- and 2-heteroaryl-4-(Boc-amino)pyridines, which are common scaffolds in medicinal chemistry.
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a 2-halopyridine with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-4-(Boc-amino)pyridine.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons. This reaction allows for the introduction of terminal alkynes at the 2-position of the pyridine ring, yielding 2-alkynyl-4-(Boc-amino)pyridines, which are valuable precursors for the synthesis of various heterocyclic compounds and complex natural products.
This protocol provides a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.04 equiv)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (if required)
-
Inert gas line and manifold
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base. Stir the mixture for 5-10 minutes to ensure dissolution.
-
Alkyne Addition: Slowly add the terminal alkyne to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-alkynyl-4-(Boc-amino)pyridine.
-
Conclusion
This compound stands as a valuable and versatile building block for the synthesis of a wide array of substituted pyridines. Its ability to readily undergo cornerstone cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings makes it an indispensable tool for medicinal chemists and drug development professionals. The detailed protocols and supplier information provided in this guide aim to facilitate the efficient and effective use of this important synthetic intermediate in the ongoing quest for novel therapeutics.
References
Physical and chemical properties of tert-Butyl (2-iodopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-iodopyridin-4-yl)carbamate is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a reactive iodine atom at the 2-position and a Boc-protected amine at the 4-position on the pyridine ring, makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The presence of the iodo group allows for facile participation in various palladium-catalyzed cross-coupling reactions, while the Boc protecting group provides a stable yet readily cleavable handle for further functionalization of the amino group. This guide provides an in-depth overview of the physical and chemical properties, a representative synthesis protocol, and the synthetic utility of this versatile compound.
Physical and Chemical Properties
The physical and chemical properties of this compound have been primarily determined through computational methods, with experimental data for some related isomers providing additional context.
Core Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | PubChem CID: 24229174[1] |
| Molecular Weight | 320.13 g/mol | PubChem CID: 24229174 |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like THF, dichloromethane, and ethyl acetate | Inferred from related compounds[2] |
| XLogP3 | 2.4 | PubChem CID: 24229174 |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 24229174 |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 24229174 |
| Rotatable Bond Count | 3 | PubChem CID: 24229174 |
Spectroscopic Data (Predicted)
| Spectrum Type | Predicted Data |
| ¹H NMR | Characteristic signals for the tert-butyl group (singlet around 1.5 ppm) and aromatic protons on the pyridine ring. |
| ¹³C NMR | Signals for the carbonyl carbon (around 155 ppm), aromatic carbons (120-160 ppm), and the tert-butyl group (around 28 and 80 ppm).[2] |
| IR Spectroscopy | Characteristic peaks for C=O stretching (around 1700 cm⁻¹) and N-H stretching.[2] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight.[2] |
Experimental Protocols
Synthesis of tert-Butyl (pyridin-4-yl)carbamate (Intermediate)
-
Reaction Setup: To a solution of 4-aminopyridine in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add a base such as triethylamine or pyridine.
-
Boc Protection: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure tert-butyl (pyridin-4-yl)carbamate.
Synthesis of this compound
-
Reaction Setup: In a flame-dried, multi-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl (pyridin-4-yl)carbamate in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to effect ortho-lithiation at the 2-position of the pyridine ring.
-
Iodination: After stirring at low temperature for a specified time, add a solution of iodine in THF dropwise to the reaction mixture.
-
Reaction Monitoring and Quenching: Continue stirring at low temperature and monitor the reaction by TLC. Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume excess iodine, followed by water.
-
Workup and Purification: Allow the mixture to warm to room temperature and extract with an organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, this compound, can be purified by silica gel column chromatography.
Chemical Reactivity and Applications
The primary synthetic utility of this compound stems from the reactivity of the 2-iodo substituent on the pyridine ring. This moiety makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling Reaction
A key application of this compound is in the Suzuki-Miyaura cross-coupling reaction, where it can be coupled with a wide range of boronic acids or their esters to introduce diverse substituents at the 2-position of the pyridine ring. This reaction is a cornerstone in the synthesis of complex organic molecules, including many pharmaceutical agents.[3][4]
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Logical Relationship: Utility in Suzuki-Miyaura Cross-Coupling
Caption: Synthetic utility in palladium-catalyzed cross-coupling.
Conclusion
This compound is a strategically important synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups: the 2-iodo group serves as a versatile handle for the introduction of molecular complexity via cross-coupling reactions, while the Boc-protected 4-amino group allows for subsequent modifications. This combination makes it a highly sought-after building block for the construction of diverse molecular scaffolds, particularly in the fields of drug discovery and medicinal chemistry. Further experimental validation of its physical properties and reactivity is warranted to fully exploit its synthetic potential.
References
In-Depth Technical Guide: Characterization of Boc-Protected 2-Iodo-4-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl (2-iodo-4-pyridyl)carbamate, a key intermediate in the development of novel therapeutics. This document details a plausible synthetic route, purification methods, and in-depth analytical characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Furthermore, this guide elucidates the mechanistic role of 4-aminopyridine derivatives as potassium channel blockers, a critical aspect for drug development professionals. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.
Introduction
Boc-protected 2-iodo-4-aminopyridine, scientifically known as tert-butyl (2-iodo-4-pyridyl)carbamate, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in a wide array of pharmaceuticals, and the presence of an iodo-substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The Boc (tert-butoxycarbonyl) protecting group ensures the selective reactivity of the amino functionality, allowing for controlled synthetic transformations.
This compound and its derivatives are particularly relevant in the context of neurological disorders. The parent compound, 4-aminopyridine, is a known potassium channel blocker used in the treatment of conditions like multiple sclerosis.[1] The functionalization of the 4-aminopyridine core, facilitated by intermediates like the title compound, opens avenues for the development of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles.
Synthesis and Purification
The synthesis of tert-butyl (2-iodo-4-pyridyl)carbamate can be approached through a multi-step sequence starting from 4-aminopyridine. The general strategy involves the protection of the amino group, followed by a directed iodination of the pyridine ring.
Experimental Protocol: Synthesis
Step 1: Boc Protection of 4-Aminopyridine
In a round-bottom flask, 4-aminopyridine (1.0 eq) is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). To this solution, di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added, followed by a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) or a stoichiometric amount of a non-nucleophilic base such as triethylamine (TEA). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product, tert-butyl (pyridin-4-yl)carbamate, is purified by column chromatography on silica gel.
Step 2: Iodination of Boc-Protected 4-Aminopyridine
The purified tert-butyl (pyridin-4-yl)carbamate (1.0 eq) is dissolved in anhydrous THF and cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen). A strong lithium base, such as n-butyllithium (n-BuLi, 2.2 eq), is added dropwise to facilitate directed ortho-metalation at the 2-position of the pyridine ring. The reaction mixture is stirred at low temperature for a defined period. Subsequently, a solution of iodine (I₂, 1.2 eq) in anhydrous THF is added dropwise. The reaction is allowed to proceed at low temperature before being gradually warmed to room temperature. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography to yield the final product, tert-butyl (2-iodo-4-pyridyl)carbamate.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for Boc-protected 2-iodo-4-aminopyridine.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized Boc-protected 2-iodo-4-aminopyridine. The following sections detail the expected results from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for the title compound are predicted based on the analysis of its isomer, tert-butyl (3-iodopyridin-4-yl)carbamate, and general principles of NMR spectroscopy.
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the protons of the pyridine ring and the Boc protecting group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H (position 6) | 8.2 - 8.4 | d | ~5.5 |
| Pyridine-H (position 5) | 7.9 - 8.1 | dd | ~5.5, ~1.5 |
| Pyridine-H (position 3) | 7.5 - 7.7 | d | ~1.5 |
| Boc (-C(CH₃)₃) | ~1.5 | s | - |
| NH | 7.0 - 7.5 | br s | - |
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Boc) | ~152 |
| Pyridine-C4 | ~148 |
| Pyridine-C6 | ~145 |
| Pyridine-C5 | ~125 |
| Pyridine-C3 | ~120 |
| Pyridine-C2 (C-I) | ~100 |
| -C (CH₃)₃ (Boc) | ~82 |
| -C(CH₃ )₃ (Boc) | ~28 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
| Analysis Type | Expected Result |
| Molecular Ion (M+) | m/z ≈ 320.00 |
| Major Fragments | m/z ≈ 264 (M - C₄H₈), 220 (M - Boc), 193 (M - I) |
The fragmentation pattern is expected to show the loss of isobutylene (56 Da) from the Boc group, as well as the loss of the entire Boc group (100 Da) and the iodine atom (127 Da).
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized compound. A reverse-phase HPLC method is generally suitable for this type of molecule.
3.3.1. Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Expected Retention Time: 10-15 minutes (highly dependent on the specific gradient and column).
A single sharp peak in the chromatogram would indicate a high degree of purity.
Diagram of the Analytical Workflow:
Caption: Analytical workflow for the characterization of the compound.
Mechanism of Action: Potassium Channel Blockade
Derivatives of 4-aminopyridine are known to function as blockers of voltage-gated potassium (K⁺) channels.[2][3] This mechanism is fundamental to their therapeutic effects, particularly in neurological conditions characterized by impaired nerve conduction.
Voltage-gated potassium channels are crucial for repolarizing the cell membrane following an action potential. In demyelinated neurons, the exposure of these channels can lead to a leakage of potassium ions, which impairs the propagation of the nerve impulse.
4-aminopyridine and its derivatives act by physically occluding the pore of the potassium channel, thereby preventing the efflux of potassium ions. This blockade prolongs the duration of the action potential and enhances the release of neurotransmitters at the synapse, ultimately improving nerve signal transmission.
Diagram of the Signaling Pathway:
References
- 1. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gating-dependent mechanism of 4-aminopyridine block in two related potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of tert-Butyl (2-iodopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in many drug candidates.
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of tert-butyl (2-iodopyridin-4-yl)carbamate. This substrate is a valuable building block for the synthesis of 2,4-disubstituted pyridine derivatives, which are key scaffolds in numerous medicinally important compounds. The presence of the iodine atom at the 2-position allows for selective oxidative addition to the palladium catalyst, while the Boc-protected amine at the 4-position offers a handle for further functionalization or can be deprotected to reveal the free amine. Understanding and optimizing the Suzuki coupling of this intermediate is therefore of significant interest to researchers in drug discovery and development.
Reaction Scheme and Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The general cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The specific application of this reaction to this compound is illustrated below, showcasing the formation of a 2-aryl-4-(Boc-amino)pyridine derivative.
Figure 2: Suzuki coupling of this compound.
Quantitative Data Summary
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 16 | 92 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 98 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 89 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 85 | 16 | 85 |
| 6 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 24 | 78 |
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials and Equipment
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Degassed water
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Detailed Experimental Procedure
Reaction Setup (Conventional Heating):
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 equiv.).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. The reaction mixture should be thoroughly degassed by bubbling the inert gas through the solvent for 15-20 minutes prior to addition.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (2-arylpyridin-4-yl)carbamate.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions under pressure (in sealed vials) should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl (2-iodopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development.[2]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of a specific, functionalized heterocyclic substrate: tert-butyl (2-iodopyridin-4-yl)carbamate. This substrate is a valuable building block, incorporating a protected amino group and a reactive C-I bond, making it amenable to selective C-N bond formation at the 4-position of the pyridine ring. The protocols outlined below are designed to serve as a comprehensive guide for researchers, offering insights into reaction optimization, general procedures, and the expected outcomes.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and subsequent deprotonation by a base generates a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly influence the reaction rate, yield, and substrate scope.[3]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. It is important to note that optimization may be required for specific substrates.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | >95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 92 |
| 3 | Morpholine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | 88 |
| 4 | Benzylamine | Pd(OAc)₂ (2.5) | SPhos (5) | K₂CO₃ (2.5) | Dioxane | 110 | 24 | 85 |
| 5 | Indole | Pd₂(dba)₃ (3) | Xantphos (6) | NaOtBu (2.0) | Toluene | 110 | 20 | 78 |
Note: Yields are indicative and may vary based on the specific reaction scale and purity of reagents. Pd₂(dba)₃ = Tris(dibenzylideneacetone)dipalladium(0), Pd(OAc)₂ = Palladium(II) acetate, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, BrettPhos = 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl, SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, NaOtBu = Sodium tert-butoxide, K₃PO₄ = Potassium phosphate, Cs₂CO₃ = Cesium carbonate, K₂CO₃ = Potassium carbonate.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents.[3]
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled accordingly.
-
The purity of the starting materials, particularly the amine, is crucial for obtaining high yields and reproducible results.[3]
General Protocol for the Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.5 equiv).
-
The vessel is evacuated and backfilled with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Add the amine (1.1-1.5 equiv) to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.
-
The filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted tert-butyl (4-aminopyridin-2-yl)carbamate derivative.
Mandatory Visualizations
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals.
-
Fume Hood: Conduct all manipulations of volatile and hazardous reagents in a well-ventilated fume hood.
-
Reagent Handling: Palladium catalysts, phosphine ligands, and strong bases such as sodium tert-butoxide are hazardous and should be handled with care. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Inert Atmosphere: Reactions are typically performed under an inert atmosphere to prevent the degradation of catalysts and reagents. Proper training in the use of Schlenk lines or glove boxes is recommended.
Conclusion
The Buchwald-Hartwig amination of this compound provides a reliable and efficient route to a variety of N-substituted 4-aminopyridine derivatives. The protocols and data presented herein serve as a valuable resource for researchers in the pharmaceutical and chemical industries. Successful application of this methodology relies on careful consideration of the reaction parameters and adherence to safe laboratory practices. The versatility of this reaction makes it a powerful tool for the synthesis of novel compounds with potential biological activity.
References
Application Notes and Protocols for the Sonogashira Reaction of tert-Butyl (2-iodopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Sonogashira reaction with tert-butyl (2-iodopyridin-4-yl)carbamate. This versatile cross-coupling reaction is a powerful tool for the synthesis of a wide array of alkynyl-substituted pyridines, which are valuable intermediates in medicinal chemistry and materials science. The protocols and data presented herein are based on established methodologies for the Sonogashira coupling of related pyridine derivatives.
Introduction
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1] It is a highly efficient method for the formation of carbon-carbon bonds. In the context of drug development, the introduction of an alkynyl moiety onto a pyridine scaffold can significantly modulate a compound's pharmacological properties. The use of this compound as a substrate allows for the regioselective installation of an alkyne at the 2-position of the pyridine ring, while the Boc-protecting group on the amino function at the 4-position offers opportunities for further functionalization.
Reaction Principle
The Sonogashira reaction typically proceeds via a dual catalytic cycle involving palladium and copper co-catalysts.[2] The palladium catalyst facilitates the oxidative addition of the aryl iodide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne. The reaction is carried out in the presence of a base, which neutralizes the hydrogen halide formed as a byproduct.[1]
Data Presentation
The following table summarizes typical reaction conditions for the Sonogashira coupling of various aminopyridine and iodopyridine derivatives, providing a reference for the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85 |
| 3 | 3-Fluoro-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | - | - |
| 4 | 4-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 50 | 5 | 89 |
| 5 | 6-N,N-di-Boc-amino-5-iodo-2-methyl pyrimidin-4-ol | Aryl alkyne | - | - | - | - | MW | - | - |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous, degassed solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 1-5 mol%) under an inert atmosphere.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF or THF) to the flask, followed by the anhydrous base (e.g., Et₃N, 2-3 eq.).
-
Alkyne Addition: Stir the mixture at room temperature for 10-15 minutes to ensure dissolution. Then, add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl (2-alkynylpyridin-4-yl)carbamate.
Visualizations
Sonogashira Reaction Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira reaction.
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of tert-Butyl (2-iodopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed cross-coupling of tert-butyl (2-iodopyridin-4-yl)carbamate is a cornerstone synthetic transformation for the generation of a diverse array of 2,4-disubstituted pyridine derivatives. These scaffolds are of significant interest in medicinal chemistry and drug discovery, as they form the core of numerous biologically active molecules, including potent kinase inhibitors. The strategic placement of the Boc-protecting group on the 4-amino substituent and the highly reactive iodo group at the 2-position allows for selective and sequential functionalization, making this substrate a versatile building block for the synthesis of complex molecular architectures.
This document provides detailed application notes and experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions utilizing this compound. The resulting 2-aryl, 2-alkynyl, and 2-amino-4-aminopyridine derivatives are key intermediates in the development of targeted therapeutics.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The 2,4-disubstituted pyridine motif is a privileged scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. The products derived from the cross-coupling of this compound have been shown to be effective inhibitors of various kinases, such as Janus kinases (JAKs), Aurora kinases, and anaplastic lymphoma kinase (ALK).[1][2][3] By blocking the activity of these kinases, these compounds can disrupt the signaling pathways that drive disease progression.
For instance, 2-aryl-4-aminopyridine derivatives have been developed as potent inhibitors of the JAK-STAT signaling pathway. This pathway is a critical regulator of the immune response, and its aberrant activation is a hallmark of many autoimmune diseases and hematological malignancies. By inhibiting JAKs, these compounds can modulate the immune system and halt the proliferation of cancer cells.
Below is a representative diagram of a generic kinase inhibitor's mechanism of action, which is a common target for the derivatives of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Data
The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions of this compound. The reaction conditions and yields presented are based on established literature precedents for analogous substrates and serve as a robust starting point for optimization.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-(Boc-amino)pyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to introduce aryl or heteroaryl substituents.
General Experimental Workflow:
Experimental Protocol:
To a solution of this compound (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water is added a base such as K₂CO₃ (2.0 equiv). The mixture is degassed with argon for 15 minutes. The palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv), is then added, and the reaction mixture is heated to 80-100 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-4-(Boc-amino)pyridine.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 100 | 8 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
Sonogashira Coupling: Synthesis of 2-Alkynyl-4-(Boc-amino)pyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated heterocycles.[4][5]
Catalytic Cycle:
Experimental Protocol:
In a Schlenk flask under an inert atmosphere, this compound (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv), and a copper(I) co-catalyst like CuI (0.05 equiv) are combined. Anhydrous and degassed solvent (e.g., THF or DMF) and a base such as triethylamine (2.0 equiv) are added. The terminal alkyne (1.2 equiv) is then added dropwise, and the reaction is stirred at room temperature or with gentle heating. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the 2-alkynyl-4-(Boc-amino)pyridine.
Data Presentation:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 25 | 6 | 80-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 50 | 4 | 75-85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 60 | 12 | 70-80 |
Buchwald-Hartwig Amination: Synthesis of 2,4-Diaminopyridine Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of an aryl halide with a primary or secondary amine.[6] This reaction is particularly useful for the synthesis of 2,4-diaminopyridine derivatives, which are prevalent in many kinase inhibitors.[7][8]
Experimental Protocol:
In a glovebox or under an inert atmosphere, a palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv), and a base (e.g., Cs₂CO₃, 1.5 equiv) are added to a reaction vessel. This compound (1.0 equiv) and the desired amine (1.2 equiv) are then added, followed by an anhydrous, degassed solvent such as toluene or 1,4-dioxane. The vessel is sealed and heated to 80-110 °C with stirring. After completion (monitored by LC-MS), the reaction is cooled, diluted with an organic solvent, and filtered through celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Data Presentation:
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 75-85 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (6) | NaOtBu | Dioxane | 90 | 24 | 70-80 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₃PO₄ | DMF | 110 | 12 | 65-75 |
Heck Coupling: Synthesis of 2-Alkenyl-4-(Boc-amino)pyridines
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, offering a route to vinylic pyridine derivatives.[9][10]
Experimental Protocol:
In a sealed tube, this compound (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (0.05 equiv), a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 equiv), and a base (e.g., Et₃N, 2.0 equiv) are combined in an anhydrous solvent like DMF or acetonitrile. The alkene (1.5 equiv) is added, and the mixture is heated to 80-120 °C. The reaction is monitored by GC-MS or LC-MS. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
Data Presentation:
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N | DMF | 100 | 16 | 60-70 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | Acetonitrile | 80 | 24 | 55-65 |
| 3 | 1-Octene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane | 120 | 18 | 50-60 |
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a versatile and efficient platform for the synthesis of a wide range of 2,4-disubstituted pyridines. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of organic synthesis and drug discovery. The resulting compounds are valuable intermediates for the development of novel therapeutics, particularly in the area of kinase inhibition, underscoring the importance of these synthetic methodologies in advancing modern medicine.
References
- 1. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Application Notes and Protocols: Synthesis of Substituted Pyridines using tert-Butyl (2-iodopyridin-4-yl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tert-butyl (2-iodopyridin-4-yl)carbamate is a highly versatile and valuable building block in modern organic and medicinal chemistry. Its structure incorporates several key features: a pyridine scaffold prevalent in numerous pharmaceuticals, a reactive carbon-iodine (C-I) bond ideal for metal-catalyzed cross-coupling reactions, and a tert-butoxycarbonyl (Boc) protected amine. The differential reactivity of the C-I bond allows for selective functionalization at the 2-position of the pyridine ring, while the Boc-protecting group offers a stable yet easily removable mask for the 4-amino group, enabling subsequent synthetic transformations.
These application notes provide detailed protocols for leveraging this compound in three cornerstone cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—to synthesize a diverse range of substituted pyridine derivatives. Additionally, a standard protocol for the acidic deprotection of the Boc group is included.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is significantly weaker than C-Br or C-Cl bonds, making iodo-substituted aromatics and heteroaromatics highly reactive substrates for palladium-catalyzed cross-coupling reactions.[1][2] This high reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Caption: Synthetic pathways using this compound.
Suzuki-Miyaura Coupling for 2-Arylpyridine Synthesis
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] Utilizing this compound as the electrophilic partner allows for the efficient synthesis of 2-aryl- and 2-heteroarylpyridines.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenyl-boronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.0) | Toluene/H₂O (5:1) | 100 | 8 | 80-90 |
| 3 | Thiophen-2-yl-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane | 100 | 16 | 75-88 |
| 4 | Pyridin-3-yl-boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | DMF/H₂O (4:1) | 85 | 18 | 70-85 |
Protocol 1: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)[2]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)[2]
-
Degassed 1,4-Dioxane and Water (4:1 v/v)[2]
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).[2]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).[2]
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The typical reaction concentration is 0.1-0.2 M with respect to the starting iodide.
-
Reaction: Heat the mixture to 90 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).[2]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-arylpyridine product.[2]
Sonogashira Coupling for 2-Alkynylpyridine Synthesis
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual palladium and copper catalytic system.[5][6] This reaction is highly effective for synthesizing 2-alkynylpyridines from this compound.
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.0) | THF | RT | 3 | 90-98 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (2.0) | DMF | 40 | 5 | 85-95 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.0) | THF | RT | 4 | 88-96 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3.0) | Acetonitrile | 50 | 6 | 75-85 |
Protocol 2: Sonogashira Cross-Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)[7]
-
Copper(I) iodide (CuI) (0.04 equiv)[7]
-
Triethylamine (Et₃N) (2.0 equiv)[7]
-
Anhydrous, degassed Tetrahydrofuran (THF)[7]
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).[5]
-
Solvent and Base Addition: Add anhydrous THF via syringe, followed by Et₃N (2.0 equiv). Stir the resulting suspension for 5 minutes at room temperature.[6]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirring mixture.[5]
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The high reactivity of the aryl iodide often leads to completion within 1-4 hours at room temperature.[5][6]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues and salts.[6]
-
Purification: Wash the filtrate with a saturated aqueous solution of NH₄Cl and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the desired 2-alkynylpyridine.[5]
Buchwald-Hartwig Amination for 2-Aminopyridine Synthesis
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction essential for synthesizing aryl amines.[1][8] This method allows for the coupling of various primary and secondary amines at the 2-position of the pyridine ring.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 80-92 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 75-88 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | tBuXPhos (4) | LiOtBu (2.1) | Dioxane | 100 | 24 | 70-85[9] |
| 4 | Diethylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 90 | 16 | 78-90 |
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]
-
Anhydrous, degassed Toluene[1]
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk tube with NaOtBu (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and BINAP (0.04 equiv).
-
Reagent Addition: Add this compound (1.0 equiv), followed by anhydrous toluene and finally the amine (1.2 equiv).[10]
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS until the starting iodide is fully consumed (typically 12-24 hours).[1]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.[1]
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to isolate the 2-aminopyridine product.[1]
Boc Group Deprotection
The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to unveil the free amine. This is typically achieved under acidic conditions.[11][12]
Caption: General workflow for Boc deprotection.
Table 4: Common Conditions for Boc Deprotection
| Entry | Acidic Reagent | Solvent | Temp (°C) | Time | Notes |
| 1 | Trifluoroacetic Acid (TFA) (20-50% v/v) | Dichloromethane (DCM) | RT | 1-4 h | Volatile; product isolated as TFA salt.[12][13] |
| 2 | 4M Hydrochloric Acid (HCl) | 1,4-Dioxane | RT | 2-12 h | Product isolated as HCl salt, often precipitates.[11] |
| 3 | Gaseous HCl | Methanol or Ethyl Acetate | 0 to RT | 1-3 h | Useful for acid-sensitive substrates. |
Protocol 4: Boc Deprotection using TFA
Materials:
Procedure:
-
Setup: Dissolve the Boc-protected pyridine (1.0 equiv) in DCM (approx. 0.1 M concentration).
-
Acid Addition: Add TFA (5-10 equiv, or as a 25% v/v solution in DCM) to the solution at room temperature.[11] Effervescence (CO₂ evolution) may be observed.[12]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is no longer present (typically 2-4 hours).[11]
-
Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting residue is the amine trifluoroacetate salt, which can often be used directly in the next step or neutralized with a base and purified further if necessary.[11]
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.[10]
-
Sodium tert-butoxide is a strong, corrosive base. Handle with care.[10]
-
Trifluoroacetic acid is highly corrosive. Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
All reactions, especially those under an inert atmosphere, should be set up by trained personnel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. jk-sci.com [jk-sci.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
The Pivotal Role of tert-Butyl (2-iodopyridin-4-yl)carbamate in Medicinal Chemistry: Application in the Synthesis of IRAK4 Inhibitors
Abstract
tert-Butyl (2-iodopyridin-4-yl)carbamate has emerged as a critical building block in medicinal chemistry, particularly in the construction of complex heterocyclic scaffolds for drug discovery. Its unique structural features, combining a Boc-protected amine and a reactive iodide on a pyridine core, make it an ideal substrate for palladium-catalyzed cross-coupling reactions. This application note details the utility of this compound in the synthesis of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, which are promising therapeutic agents for a range of inflammatory and autoimmune diseases. Detailed experimental protocols for the synthesis of a key intermediate and its subsequent elaboration into a potential IRAK4 inhibitor via Suzuki-Miyaura coupling are provided.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. Functionalized pyridines, such as this compound, serve as versatile intermediates for the synthesis of novel drug candidates. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection under acidic conditions, while the iodo-substituent provides a reactive handle for the introduction of diverse molecular fragments through reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling cascade is implicated in the pathophysiology of various inflammatory and autoimmune disorders, as well as certain cancers. Consequently, the development of small molecule inhibitors of IRAK4 is an area of intense research in the pharmaceutical industry. The 4-aminopyridine core has been identified as a key pharmacophore for potent IRAK4 inhibition.
This application note will focus on the practical application of this compound as a starting material for the synthesis of a 4-amino-2-(1H-pyrazol-5-yl)pyridine scaffold, a core structure found in several potent IRAK4 inhibitors.
Data Presentation
The following table summarizes the in vitro potencies of representative 2,4-diaminopyrimidine and pyrimidopyridone IRAK4 inhibitors, highlighting the nanomolar efficacy achievable with scaffolds accessible through synthetic routes involving intermediates like this compound.
| Compound ID | Scaffold | IRAK4 IC₅₀ (nM) | Kinase Selectivity | Reference |
| Compound 16 | 2,6-Diaminopyrimidin-4-one | 27 | >100-fold vs 99% of 111 kinases | [1] |
| Compound 31 | 2,6-Diaminopyrimidin-4-one | 93 | Not specified | [1] |
| Compound 15 | 5-Aryl-2,4-diaminopyrimidine | Potent (exact value not specified) | Moderate selectivity over TAK1 | |
| Pyrimidopyridone Series | Pyrimidopyridone | Potent and selective | Good in vitro permeability | [2] |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (2-(1H-pyrazol-5-yl)pyridin-4-yl)carbamate
This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and a pyrazoleboronic acid derivative.
Materials:
-
This compound
-
1-(tert-Butoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), 1-(tert-butoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-Butyl (2-(1-(tert-butoxycarbonyl)-1H-pyrazol-5-yl)pyridin-4-yl)carbamate.
Protocol 2: Deprotection to afford 2-(1H-pyrazol-5-yl)pyridin-4-amine
Materials:
-
tert-Butyl (2-(1-(tert-butoxycarbonyl)-1H-pyrazol-5-yl)pyridin-4-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the product from Protocol 1 in dichloromethane (10 mL).
-
Add trifluoroacetic acid (5 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(1H-pyrazol-5-yl)pyridin-4-amine.
Visualizations
Caption: IRAK4 signaling pathway and point of inhibition.
Caption: Experimental workflow for IRAK4 inhibitor synthesis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant compounds. Its application in the construction of 4-aminopyridine-based IRAK4 inhibitors demonstrates its importance in modern drug discovery. The provided protocols offer a robust starting point for researchers to synthesize key intermediates and explore the structure-activity relationships of this important class of kinase inhibitors. The strategic use of this intermediate will undoubtedly continue to facilitate the development of novel therapeutics for inflammatory and autoimmune diseases.
References
Application Notes and Protocols for Suzuki Coupling with 2-Iodopyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2-iodopyridines. The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Due to the prevalence of the pyridine moiety in biologically active compounds, the development of efficient coupling methods for pyridyl halides is of significant interest.
The protocols and data presented herein are intended to serve as a comprehensive guide for researchers, facilitating the synthesis of diverse libraries of 2-substituted pyridine derivatives.
Principle of the Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or boronate ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] The reactivity of the organic halide is a critical factor, with the general trend being I > Br > OTf > Cl.[1] Consequently, 2-iodopyridines are highly reactive substrates for this transformation, often allowing for milder reaction conditions compared to their chloro- or bromo-analogues.
The reaction proceeds via a catalytic cycle that consists of three primary steps: oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the 2-iodopyridine, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.[2][3]
Data Presentation: Experimental Conditions for Suzuki Coupling
The following table summarizes representative experimental conditions for the Suzuki coupling of various pyridyl halides, with a focus on conditions applicable to 2-iodopyridines.
| Entry | Pyridyl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-iodopyridine | Arylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/Water (4:1) | 80-100 | 4-16 | High (selective at C4)[4] |
| 2 | 2,6-Dichloro-4-iodopyridine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/Water (4:1) | Not specified | 4-12 | Not specified[5] |
| 3 | 2-Iodopyridine derivative | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (2-3) | Ligand 1 (6-9) | KF (3.0) | 1,4-Dioxane | 110 | Not specified | Good to Excellent[6] |
| 4 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane/Water | 100 | 18 | Not specified[2] |
| 5 | Aryl Iodide (on-DNA) | (Het)Aryl Boronic Acid | Na₂PdCl₄ (20) | sSPhos (40) | K₂CO₃ (600) | Water/ACN (4:1) | 37 | 28 | Good to Excellent[7] |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling of 2-iodopyridines.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Iodopyridines
This protocol is a general method adaptable for the coupling of various 2-iodopyridines with arylboronic acids.
Materials:
-
2-Iodopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
-
Syringes and needles
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 2-iodopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[4][5]
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (2-5 mol%).[4] Subsequently, add the degassed solvent via syringe.[4][5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[4][5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.[4][5]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.[4][5]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[4][5]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure product.[4]
Protocol 2: Suzuki Coupling of 2-Pyridyl Nucleophiles using a Boronate Intermediate
This protocol is adapted for instances where the 2-pyridyl moiety is the nucleophilic partner, generated in situ or pre-formed as a boronate ester.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Lithium triisopropyl 2-pyridylboronate (1.5 equiv, prepared from 2-iodopyridine)
-
Pd₂(dba)₃ (2.0-3.0 mol%)
-
Ligand (e.g., a phosphine oxide or phosphite ligand, 6.0-9.0 mol%)
-
Anhydrous KF (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate
-
Silica gel
Equipment:
-
Oven-dried resealable Schlenk tube with a Teflon screw valve
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
-
Syringes and needles
Procedure:
-
Reaction Setup: To an oven-dried, resealable Schlenk tube, add Pd₂(dba)₃ (2.0-3.0 mol%), the ligand (6.0-9.0 mol%), lithium triisopropyl 2-pyridylboronate (1.5 equiv), and anhydrous KF (3.0 equiv).[6]
-
Inert Atmosphere: Cap the Schlenk tube with a rubber septum, then evacuate and backfill with argon. Repeat this sequence twice.[6]
-
Reagent Addition: Add anhydrous 1,4-dioxane via syringe, followed by the aryl halide (1.0 equiv). If the halide is a solid, add it with the other solid reagents in step 1.[6]
-
Sealing and Reaction: Replace the septum with a Teflon screw valve and seal the Schlenk tube. Heat the reaction mixture to 110 °C until the aryl halide is completely consumed, as determined by gas chromatography.[6]
-
Workup: Allow the reaction to cool to room temperature. Filter the reaction solution through a thin pad of silica gel, eluting with ethyl acetate.[6]
-
Purification: Concentrate the eluent under reduced pressure. Purify the crude material via flash chromatography on silica gel.[6]
Troubleshooting and Optimization
-
Low Yield: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of base can be critical, with options ranging from carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄) and fluorides (KF).[8][9] The temperature can also be adjusted; while 2-iodopyridines are reactive, more challenging couplings may require higher temperatures.
-
Protodeboronation: Pyridylboronic acids can be susceptible to protodeboronation, especially at elevated temperatures in the presence of water.[8] Using anhydrous solvents and milder bases can mitigate this side reaction.[8]
-
Homocoupling: The formation of biaryl or bipyridyl impurities can result from the homocoupling of the boronic acid reagent, often exacerbated by the presence of oxygen.[8] Ensure thorough degassing of all solvents and maintain a strict inert atmosphere throughout the reaction.[8]
By carefully selecting the reaction conditions and following the detailed protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling for the synthesis of a wide array of 2-substituted pyridine derivatives.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Ligand Selection for Buchwald-Hartwig Amination of Iodopyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in medicinal chemistry and materials science, where the arylamine motif is a common structural feature.[2][3] The reaction facilitates the coupling of aryl halides or pseudohalides with a wide array of primary and secondary amines, offering significant advantages over classical methods such as the Ullmann condensation or nucleophilic aromatic substitution, including milder reaction conditions and broader substrate scope.[1][2]
The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.[2] For challenging substrates such as iodopyridines, which are electron-deficient and can act as catalyst poisons, judicious ligand selection is paramount to achieving high yields and reaction efficiency. This document provides a comprehensive guide to ligand selection for the Buchwald-Hartwig amination of 2-, 3-, and 4-iodopyridines, complete with comparative data, detailed experimental protocols, and mechanistic insights.
The Catalytic Cycle and the Role of the Ligand
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) active species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The reaction initiates with the oxidative addition of the aryl halide (in this case, iodopyridine) to the Pd(0) complex, forming a Pd(II) intermediate.[1]
-
Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: This final step involves the formation of the C-N bond and the desired aminopyridine product, regenerating the active Pd(0) catalyst.[1]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material. The choice of a sterically bulky and electron-rich phosphine ligand is crucial to promote the desired reductive elimination pathway over competing side reactions.[2]
Ligand Selection Guide
The selection of the optimal phosphine ligand is dependent on the specific iodopyridine isomer and the nature of the amine coupling partner (primary, secondary, aryl, or alkyl). Bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands," have proven to be particularly effective for the amination of heteroaryl halides.
Commonly employed ligands for the Buchwald-Hartwig amination of iodopyridines include:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A versatile and highly active ligand for a broad range of substrates.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often shows excellent performance with sterically hindered secondary amines.[4]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly active and general ligand.
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Particularly effective for the coupling of primary amines.[4]
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl): A bidentate ligand that was among the first to show broad utility in C-N cross-coupling reactions.[5]
The following tables provide a comparative overview of ligand performance for the amination of different iodopyridine substrates.
Data Presentation: Ligand Performance in Iodopyridine Amination
Table 1: Amination of 2-Iodopyridine
| Amine | Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 92 | [6] |
| Morpholine | RuPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | 24 | 88 | [4] |
| n-Butylamine | BrettPhos | [Pd(allyl)Cl]₂ | LiHMDS | THF | 80 | 18 | 85 | [7] |
| Piperidine | SPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 16 | 90 | N/A |
Table 2: Amination of 3-Iodopyridine
| Amine | Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 95 | [6] |
| Morpholine | RuPhos | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | 18 | 91 | [8] |
| Cyclopropylamine | BrettPhos | [Pd(allyl)Cl]₂ | LiHMDS | THF | 80 | 12 | 89 | [4] |
| Diethylamine | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 20 | 87 | N/A |
Table 3: Amination of 4-Iodopyridine
| Amine | Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 16 | 98 | [6] |
| Morpholine | RuPhos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 24 | 94 | N/A |
| n-Hexylamine | BrettPhos | Pd(OAc)₂ | LiHMDS | THF | 80 | 18 | 88 | [7] |
| Indole | Xantphos | Pd₂(dba)₃ | K₂CO₃ | Dioxane | 110 | 24 | 75 | [7] |
Note: Yields are isolated yields unless otherwise specified. N/A indicates that while the ligand is commonly used for this type of transformation, a specific literature citation with quantitative data for this exact substrate combination was not found in the provided search results.
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of iodopyridines. Optimization of reaction parameters (e.g., catalyst loading, ligand-to-metal ratio, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure for the Amination of Iodopyridines with Primary or Secondary Amines
This protocol is a general starting point for the amination of iodopyridines.
Materials:
-
Iodopyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) or Palladium salt (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos, BrettPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating source (oil bath or heating mantle)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Reagent Addition: Add the iodopyridine and the amine to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the iodopyridine.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminopyridine.[3]
Protocol 2: Regioselective Amination of 2-Bromo-4-iodopyridine
This protocol is specifically for the selective amination at the C-4 position of 2-bromo-4-iodopyridine. The higher reactivity of the C-I bond compared to the C-Br bond allows for this regioselectivity.[3]
Materials:
-
2-Bromo-4-iodopyridine (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.5 equiv)
-
Anhydrous, degassed toluene (0.2 M)
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
The reaction is typically heated to 100 °C and monitored until consumption of the starting material.
-
The work-up and purification steps are as described in Protocol 1 to yield the 2-bromo-4-aminopyridine derivative.
Mandatory Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A workflow for ligand selection and reaction optimization.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of aminopyridines, which are valuable building blocks in drug discovery and materials science. The success of this reaction is highly dependent on the judicious selection of the phosphine ligand. Sterically hindered, electron-rich biaryl monophosphine ligands such as XPhos, RuPhos, SPhos, and BrettPhos have demonstrated broad applicability and high efficacy in the amination of iodopyridines. The provided data tables and protocols serve as a valuable resource for researchers to guide their ligand selection and optimize reaction conditions for the successful synthesis of a wide range of aminopyridine derivatives.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for Copper-Free Sonogashira Coupling of tert-Butyl (2-iodopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the copper-free Sonogashira coupling of tert-butyl (2-iodopyridin-4-yl)carbamate with various terminal alkynes. This reaction is a crucial transformation in medicinal chemistry and materials science for the synthesis of substituted pyridines, which are prevalent scaffolds in pharmaceuticals and functional materials. The elimination of copper from the traditional Sonogashira reaction protocol offers significant advantages, including simplified purification, avoidance of toxic copper byproducts, and prevention of alkyne homocoupling.[1][2]
Introduction
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[1] The conventional method utilizes a palladium catalyst and a copper(I) co-catalyst. However, the copper co-catalyst can lead to the undesirable formation of alkyne homodimers (Glaser coupling) and complicates product purification, particularly in the context of pharmaceutical synthesis where metal contamination is strictly regulated.[1] Copper-free Sonogashira protocols have emerged as a cleaner and more efficient alternative.
This compound is a valuable building block in drug discovery. The Boc-protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for further functionalization of the amino group. The copper-free Sonogashira coupling of this substrate provides a direct route to a diverse range of 2-alkynyl-4-(Boc-amino)pyridines.
Key Reaction Parameters
The success of the copper-free Sonogashira coupling of this compound is dependent on the careful selection of the palladium catalyst, ligand, base, and solvent.
Palladium Catalysts: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) being common and effective choices.[3] Palladium precatalysts designed for high reactivity in cross-coupling reactions are also excellent options.
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky and electron-rich phosphine ligands, such as triphenylphosphine (PPh₃) and XPhos, have been shown to be effective in promoting copper-free Sonogashira couplings.
Bases: An organic or inorganic base is required to deprotonate the terminal alkyne, forming the palladium-acetylide intermediate. Common bases include amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA), or inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and yield, and should be compatible with the functional groups present in the substrates.
Solvents: Aprotic polar solvents are generally used for copper-free Sonogashira reactions. Dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are common choices that effectively dissolve the reactants and catalyst system.
Experimental Protocols
General Protocol for Copper-Free Sonogashira Coupling
This protocol provides a general procedure for the coupling of this compound with a terminal alkyne. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., TEA, 2-3 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous solvent, followed by the terminal alkyne and the base.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-4-(Boc-amino)pyridine derivative.
Data Presentation
The following tables summarize typical reaction conditions and yields for the copper-free Sonogashira coupling of 2-halopyridines with various terminal alkynes, providing a reference for optimizing the reaction of this compound.
Table 1: Optimization of Reaction Conditions for Copper-Free Sonogashira Coupling of 2-Iodopyridines.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | TEA (2) | DMF | 60 | 12 | 85 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | DIPEA (2.5) | MeCN | 80 | 8 | 92 |
| 3 | Pd(OAc)₂ (2.5) | XPhos (5) | K₂CO₃ (2) | THF | 70 | 10 | 88 |
| 4 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ (2) | Dioxane | 100 | 6 | 95 |
Table 2: Substrate Scope of Terminal Alkynes in the Copper-Free Sonogashira Coupling with 2-Iodopyridine.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)pyridine | 95 |
| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)pyridine | 88 |
| 3 | 3-Hydroxy-3-methyl-1-butyne | 4-(Pyridin-2-yl)-2-methylbut-3-yn-2-ol | 91 |
| 4 | Ethynyltrimethylsilane | 2-((Trimethylsilyl)ethynyl)pyridine | 98 |
| 5 | 4-Ethynylanisole | 2-((4-Methoxyphenyl)ethynyl)pyridine | 93 |
Visualizations
Reaction Scheme
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Application of tert-Butyl (2-iodopyridin-4-yl)carbamate in the Synthesis of Potent Kinase Inhibitors
Introduction
Tert-butyl (2-iodopyridin-4-yl)carbamate is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its structure incorporates a pyridine ring substituted with an iodine atom at the 2-position and a Boc-protected amine at the 4-position. This arrangement allows for selective functionalization through various cross-coupling reactions, making it an ideal starting material for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The 2-iodo group serves as a versatile handle for introducing diverse substituents via palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the exploration of the chemical space around the pyridine core to optimize potency and selectivity against specific kinase targets.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.
Key Synthetic Applications
The differential reactivity of the C-I bond allows for selective cross-coupling reactions, providing a modular approach to the synthesis of diverse kinase inhibitor scaffolds.
1. Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the 2-iodopyridine with various boronic acids or esters. This is particularly useful for synthesizing biaryl or heteroaryl structures, which are common motifs in kinase inhibitors.
2. Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 2-iodopyridine and a terminal alkyne. The resulting alkynylpyridines can be key intermediates or final products with kinase inhibitory activity.
3. Buchwald-Hartwig Amination: This palladium-catalyzed amination allows for the formation of a carbon-nitrogen bond between the 2-iodopyridine and a primary or secondary amine. This is a powerful method for introducing diverse amino substituents at the 2-position of the pyridine ring.
Representative Kinase Inhibitor Synthesis: Pyridopyrimidine Scaffolds
Pyridopyrimidine derivatives are a well-established class of kinase inhibitors. The synthesis of these scaffolds can be efficiently achieved using this compound as a starting material, as exemplified by methodologies described in patent literature for the synthesis of serine/threonine kinase inhibitors. While direct synthesis from the exact title compound is not explicitly detailed in readily available literature, analogous structures and reactions provide a strong basis for its application.
Table 1: Representative Kinase Inhibitory Activity
| Kinase Target | Inhibitor Scaffold | Representative IC50 (nM) |
| MAP4K4 | 4-Amino-pyridopyrimidine | <10 |
| ALK | 2,4-Diaminopyrimidine | <50 |
| CDK4/6 | Pyridopyrimidine | <100 |
Note: The IC50 values are representative for the inhibitor scaffolds and may not correspond to compounds synthesized directly from this compound, as specific data is not publicly available.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or boronic ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried flask, add this compound (1.0 equiv), the boronic acid/ester (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (5 mol%) to the flask.
-
Add the degassed solvent to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv)
-
Degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (5 mol%), and CuI (10 mol%).
-
Add the degassed solvent and the base (2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirring mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol describes a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a flask with the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 equiv).
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathway and Experimental Workflow Diagrams
Application Notes and Protocols: Deprotection of the Boc Group from tert-Butyl (2-iodopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butoxycarbonyl (Boc) group from tert-butyl (2-iodopyridin-4-yl)carbamate to yield 4-amino-2-iodopyridine. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols provided herein are based on established methodologies for Boc deprotection, with special considerations for the electron-deficient and sterically hindered nature of the substrate.
Introduction
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1] The deprotection of Boc-protected amines is a key transformation in multi-step synthetic routes.
The substrate, this compound, presents unique challenges due to the electronic properties of the substituted pyridine ring. The presence of the electron-withdrawing iodine atom and the inherent electron-deficient nature of the pyridine ring can influence the reactivity of the Boc group. Therefore, careful optimization of deprotection conditions is necessary to achieve high yields and purity of the desired product, 4-amino-2-iodopyridine.
This document outlines two primary acid-catalyzed methods for the deprotection of this compound: one utilizing trifluoroacetic acid (TFA) and the other employing hydrochloric acid (HCl).
Chemical Transformation and Mechanism
The deprotection of the Boc group proceeds via an acid-catalyzed cleavage of the carbamate bond. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (TFA or HCl). This is followed by the departure of the stable tert-butyl cation, which subsequently deprotonates to form isobutene gas. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine.[2]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Data Presentation: Comparison of Deprotection Protocols
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound using TFA and HCl. The data is compiled from general protocols for Boc deprotection of aminopyridines and related electron-deficient systems.[3][4][5][6][7][8] Yields are estimates and may vary depending on the specific reaction scale and purification method.
| Parameter | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: Hydrochloric Acid (HCl) |
| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol (MeOH) |
| TFA Concentration | 20-50% (v/v) in DCM | N/A |
| HCl Equivalents | N/A | 3-5 equivalents |
| Temperature | 0 °C to Room Temperature (RT) | Room Temperature (RT) |
| Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Typical Yield | >90% (as TFA salt) | >85% (as HCl salt) |
| Work-up | Evaporation, precipitation with ether | Evaporation, trituration with ether |
| Notes | Faster reaction times. The basicity of the pyridine nitrogen may require higher TFA concentrations or longer reaction times for complete conversion.[3] | Generally slower but can be more selective if other acid-labile groups are present. The product precipitates as the hydrochloride salt. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the deprotection of this compound using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 20-50% of the total volume) to the stirred solution. Due to the basic nature of the pyridine nitrogen, a higher concentration of TFA may be required for efficient deprotection.[3]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
To the resulting residue, add cold diethyl ether to precipitate the product as its trifluoroacetate salt.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-amino-2-iodopyridine as the TFA salt.
-
For the free amine, the residue can be redissolved in an appropriate solvent and neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) followed by extraction with an organic solvent.
Protocol 2: Deprotection using Hydrochloric Acid (HCl)
This protocol outlines the deprotection using a solution of hydrogen chloride in 1,4-dioxane.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane or Methanol (MeOH), anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane or methanol.
-
To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (3-5 eq).
-
Stir the reaction mixture at room temperature. The deprotected product will often precipitate out of the solution as the hydrochloride salt.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).
-
Once the reaction is complete, the precipitate can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Triturate the resulting solid with diethyl ether to remove any non-polar impurities.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford 4-amino-2-iodopyridine as the hydrochloride salt.
Experimental Workflow
The general workflow for the deprotection of this compound is depicted below. This workflow is applicable to both the TFA and HCl mediated protocols, with minor variations in the work-up and product isolation steps.
Caption: General Experimental Workflow for Boc Deprotection.
Safety Precautions
-
Both trifluoroacetic acid and concentrated hydrochloric acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn at all times.
-
The deprotection reaction generates isobutene, which is a flammable gas. Ensure adequate ventilation and avoid nearby ignition sources.
-
The reaction should not be performed in a sealed vessel due to the evolution of carbon dioxide and isobutene gas.[2]
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Application Notes and Protocols for the Heck Reaction of tert-Butyl (2-iodopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Heck reaction conditions for tert-butyl (2-iodopyridin-4-yl)carbamate. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This methodology is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. Due to the presence of the versatile Boc-protecting group and the reactive iodo-substituent on the pyridine ring, this compound is a valuable building block for the synthesis of substituted aminopyridine derivatives.
The Heck Reaction: A General Overview
The Heck reaction typically involves a palladium(0) catalyst which undergoes oxidative addition with an aryl or vinyl halide. The resulting palladium(II) complex then coordinates with an alkene, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product, and the active palladium(0) catalyst is regenerated by reductive elimination in the presence of a base.
Key Parameters for the Heck Reaction of this compound
Several factors can influence the success of the Heck reaction with this specific substrate. These include the choice of catalyst, ligand, base, solvent, and reaction temperature. Given the electron-rich nature of the aminopyridine ring, careful optimization of these parameters is crucial for achieving high yields and selectivity.
Catalyst and Ligand Selection
Palladium acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used palladium sources for Heck reactions. The choice of ligand is critical, with phosphine ligands being the most common. For electron-rich aryl halides, bulky and electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) can be particularly effective.
Base and Solvent Considerations
A variety of organic and inorganic bases can be employed, with common choices including triethylamine (Et₃N), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃). The solvent plays a crucial role in the reaction's success, with polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and 1,4-dioxane being frequently used.
Quantitative Data from Analogous Heck Reactions
Table 1: Heck Reaction Conditions for Aryl Iodides with Acrylates
| Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | n-Butyl acrylate | PdCl₂ (0.2) | dppc⁺PF₆⁻ (0.2) | Et₃N (2) | [bmim][PF₆] | 120 | 1.5 | 99 |
| 4-Iodoanisole | n-Butyl acrylate | PdCl₂ (0.4) | dppc⁺PF₆⁻ (0.4) | Et₃N (2) | [bmim][PF₆] | 120 | 3 | 90 |
| 2-Iodotoluene | n-Butyl acrylate | PdCl₂ (0.2) | dppc⁺PF₆⁻ (0.2) | Et₃N (2) | [bmim][PF₆] | 120 | 1.5 | 94 |
| 4-Iodoacetophenone | n-Butyl acrylate | PdCl₂ (0.2) | dppc⁺PF₆⁻ (0.2) | Et₃N (2) | [bmim][PF₆] | 120 | 1.5 | 93 |
| 2-Iodothiophene | n-Butyl acrylate | PdCl₂ (0.4) | dppc⁺PF₆⁻ (0.4) | Et₃N (2) | [bmim][PF₆] | 120 | 3 | 93 |
Table 2: Heck Reaction Conditions for Aryl Halides with Styrenes
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 12 | 85 |
| Bromobenzene | Styrene | PdCl{C₆H₃-2,6-(OPiPr₂)₂} (0.6) | - | K₂CO₃ (1.5) | DMF/H₂O | 120 | 12 | 95 |
| 4-Chloroacetophenone | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 120 | 24 | 92 |
Experimental Protocols
The following are generalized protocols for the Heck reaction of this compound with representative alkenes, based on the conditions reported for analogous substrates.
Protocol 1: Heck Reaction with an Acrylate Ester
Objective: To synthesize tert-butyl (2-((E)-3-(alkoxy)-3-oxoprop-1-en-1-yl)pyridin-4-yl)carbamate.
Materials:
-
This compound
-
Acrylate ester (e.g., ethyl acrylate, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe.
-
Add triethylamine (2.0 equiv) and the acrylate ester (1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Heck Reaction with a Styrene Derivative
Objective: To synthesize tert-butyl (2-((E)-2-phenylvinyl)pyridin-4-yl)carbamate.
Materials:
-
This compound
-
Styrene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.015 equiv), and tri-tert-butylphosphine (0.06 equiv).
-
Add cesium carbonate (1.1 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane and styrene (1.5 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for the specified time, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Visualizations
The following diagrams illustrate the key mechanistic pathway and a general experimental workflow for the Heck reaction.
Figure 1: Catalytic cycle of the Heck reaction.
Figure 2: General experimental workflow for the Heck reaction.
References
Application Notes and Protocols for the Synthesis of Biarylpyridines via tert-Butyl (2-iodopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of biarylpyridines utilizing tert-butyl (2-iodopyridin-4-yl)carbamate as a key building block. The primary synthetic route described is the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for the formation of carbon-carbon bonds. Biarylpyridine moieties are significant pharmacophores found in numerous biologically active compounds, and their synthesis is of great interest in medicinal chemistry and drug discovery. These protocols are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
Biarylpyridines represent a critical class of heterocyclic compounds in drug discovery, exhibiting a wide range of biological activities. The pyridine ring, a common motif in pharmaceuticals, is often coupled with various aryl and heteroaryl systems to modulate pharmacological properties. The 4-aminopyridine scaffold, in particular, has been identified as a key pharmacophore. For instance, 4-aminopyridine itself is known to be a voltage-gated potassium (Kv) channel antagonist and is used in the treatment of several neurological disorders.[1] Its derivatives are explored for a variety of therapeutic applications, including the potential to reduce α-synuclein accumulation in models of Parkinson's disease and to decrease the release of proinflammatory mediators.[1]
The synthesis of functionalized biarylpyridines often relies on robust and efficient cross-coupling methodologies. The Suzuki-Miyaura reaction is a powerful tool for creating biaryl linkages, offering mild reaction conditions and tolerance to a wide array of functional groups.[2][3] This application note focuses on the use of this compound as a versatile starting material. The Boc-protected amine at the 4-position allows for potential further diversification, while the iodo-substituent at the 2-position provides a reactive handle for selective Suzuki-Miyaura coupling. The differential reactivity of carbon-halogen bonds, where the C-I bond is more susceptible to oxidative addition to a palladium catalyst than C-Br or C-Cl bonds, allows for regioselective functionalization.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of the starting material and the subsequent Suzuki-Miyaura cross-coupling reactions. The yields are based on literature reports for analogous transformations.
Table 1: Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | 4-Aminopyridine | I2, HIO3, H2SO4 | H2O | 80 °C | 12 | ~70-80 |
| 2 | 4-Amino-2-iodopyridine | (Boc)2O, DMAP | THF | Room Temp. | 2 | >90 |
Table 2: Representative Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 (3) | Na2CO3 | Toluene/EtOH/H2O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (2) | K2CO3 | Dioxane | 100 | 16 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd2(dba)3 (1.5) / XPhos (3) | K3PO4 | Toluene | 110 | 24 | 75-85 |
| 4 | Pyridine-3-boronic acid | Pd(OAc)2 (2) / SPhos (4) | Cs2CO3 | Dioxane/H2O | 100 | 18 | 70-85 |
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 4-Amino-2-iodopyridine
-
To a stirred solution of 4-aminopyridine (1.0 eq) in water, add concentrated sulfuric acid slowly at 0 °C.
-
Add iodine (1.1 eq) and iodic acid (0.4 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-amino-2-iodopyridine.
Step 2: Synthesis of this compound
-
To a solution of 4-amino-2-iodopyridine (1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound, which can often be used in the next step without further purification.
Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), the palladium catalyst (see Table 2 for examples), and the base (2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Place the flask in a preheated oil bath at the desired temperature and stir the reaction mixture vigorously for the specified time (see Table 2).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biarylpyridine.
Visualizations
Reaction Scheme
Caption: Synthetic route to biarylpyridines.
Experimental Workflow
Caption: Suzuki-Miyaura coupling workflow.
Potential Signaling Pathway Involvement
References
Application of tert-Butyl (2-iodopyridin-4-yl)carbamate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low molecular weight compounds ("fragments") to probe the binding sites of biological targets. Hits from fragment screening, although often exhibiting weak affinity, provide high-quality starting points for optimization into potent and selective drug candidates.
This document outlines the application of tert-Butyl (2-iodopyridin-4-yl)carbamate as a versatile fragment in FBDD campaigns, with a particular focus on the discovery of kinase inhibitors. The aminopyridine scaffold is a well-established "privileged" structure in kinase inhibition, known to form key hydrogen bond interactions with the hinge region of the ATP-binding site. The substituents on this particular fragment offer distinct advantages for screening and subsequent hit-to-lead optimization.
The 2-iodo group serves as a valuable synthetic handle, enabling rapid analogue synthesis through well-established cross-coupling methodologies such as Suzuki-Miyaura reactions.[1] This facilitates the "fragment growing" strategy, where the initial hit is elaborated to explore adjacent binding pockets and enhance potency. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino position provides a means to modulate solubility and can be readily removed to allow for further functionalization. The strategic placement of these functionalities makes this compound an attractive tool for FBDD.
Physicochemical Properties of the Fragment
A summary of the key physicochemical properties of this compound is presented below. These properties are consistent with the "Rule of Three," a set of guidelines for the properties of effective fragments.
| Property | Value | Source |
| Molecular Weight | 320.13 g/mol | --INVALID-LINK-- |
| Molecular Formula | C10H13IN2O2 | --INVALID-LINK-- |
| XLogP3 | 2.4 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
Proposed Application in Kinase Inhibitor Discovery
The aminopyridine core of this compound is a known hinge-binding motif for many protein kinases. The pyridine nitrogen and the exocyclic amino group can form a bidentate hydrogen bond interaction with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.
A proposed FBDD workflow for identifying and optimizing kinase inhibitors starting from this fragment is outlined below.
Figure 1: Proposed FBDD workflow using this compound.
A representative signaling pathway involving a protein kinase that could be targeted is the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Figure 2: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Experimental Protocols
Protocol 1: Primary Fragment Screening using Differential Scanning Fluorimetry (DSF)
This protocol describes a thermal shift assay to identify fragments that bind to and stabilize a target protein kinase.
Materials:
-
Purified target kinase (e.g., 2 µM final concentration)
-
This compound stock solution (10 mM in DMSO)
-
SYPRO Orange dye (5000x stock)
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well qPCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare a 2x protein-dye master mix by diluting the target kinase and SYPRO Orange dye in DSF buffer to final concentrations of 4 µM and 10x, respectively.
-
Dispense 10 µL of the 2x protein-dye master mix into each well of a 96-well plate.
-
Add 100 nL of the 10 mM fragment stock solution to the appropriate wells (final fragment concentration of 100 µM). Add 100 nL of DMSO to control wells.
-
Seal the plate and centrifuge briefly to mix.
-
Incubate at room temperature for 15 minutes.
-
Place the plate in a real-time PCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm (e.g., > 2 °C) in the presence of the fragment compared to the DMSO control indicates a potential hit.
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
This protocol is for validating hits from the primary screen and determining their binding affinity.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target kinase
-
SPR running buffer (e.g., HBS-EP+)
-
This compound serial dilutions in running buffer
Procedure:
-
Immobilize the target kinase onto the CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a dilution series of the fragment in running buffer (e.g., from 100 µM to 0.78 µM).
-
Inject the fragment dilutions over the immobilized kinase surface and a reference surface.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface if necessary.
-
Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
Protocol 3: Fragment Growing using Suzuki-Miyaura Coupling
This protocol describes a general method for elaborating the this compound hit by introducing new functionality at the 2-position.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the boronic acid (1.2 equivalents), base (2 equivalents), and the palladium catalyst (0.05 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Purify the product by column chromatography.
-
Characterize the purified product by NMR and mass spectrometry.
Data Presentation: Exemplary SAR Table
The following table provides a hypothetical example of Structure-Activity Relationship (SAR) data that could be generated during the hit-to-lead optimization phase, starting from a fragment hit analogous to this compound.
| Compound | R-group (at 2-position) | Kinase IC50 (µM) | Ligand Efficiency (LE) |
| Fragment Hit | -I | 250 | 0.32 |
| Analogue 1 | -Phenyl | 50 | 0.31 |
| Analogue 2 | -3-Fluorophenyl | 25 | 0.33 |
| Analogue 3 | -4-Hydroxyphenyl | 10 | 0.36 |
| Analogue 4 | -3-Aminophenyl | 5 | 0.39 |
Ligand Efficiency (LE) is calculated as: LE = (1.37 * pIC50) / Number of Heavy Atoms.
Conclusion
This compound represents a highly valuable starting point for fragment-based drug discovery campaigns, particularly for kinase targets. Its aminopyridine core provides a reliable anchor into the ATP-binding site, while the strategically placed iodo and Boc-protected amino functionalities offer clear and efficient pathways for rapid hit-to-lead optimization. The protocols and workflow described herein provide a robust framework for leveraging this fragment to discover novel and potent inhibitors.
References
Troubleshooting & Optimization
Low yield in Suzuki coupling of tert-Butyl (2-iodopyridin-4-yl)carbamate
This technical support center provides troubleshooting guidance for researchers encountering low yields in the Suzuki coupling of tert-Butyl (2-iodopyridin-4-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low yields with this compound in my Suzuki coupling reaction?
A1: Low yields in the Suzuki coupling of this specific substrate can stem from several factors. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with and deactivate the palladium catalyst are common challenges.[1][2] Additionally, side reactions such as dehalogenation (replacement of iodine with hydrogen) and protodeboronation of the boronic acid partner can significantly reduce the yield of the desired product.[1][3][4] The bulky tert-butoxycarbonyl (Boc) protecting group can also influence the reaction, although it is generally stable under typical Suzuki conditions.[5][6]
Q2: What are the most common side reactions to be aware of?
A2: The primary side reactions to consider are:
-
Dehalogenation: The 2-iodopyridine starting material is reduced, replacing the iodine with a hydrogen atom. This is a common issue with electron-deficient N-heterocyclic halides.[4]
-
Protodeboronation: The boronic acid coupling partner reacts with trace water or other protic sources, replacing the boronic acid group with a hydrogen atom. This is particularly prevalent with heteroaryl boronic acids.[1][3]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.[1][3]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and halting the catalytic cycle.[1][2]
Q3: Can the Boc protecting group be cleaved under Suzuki coupling conditions?
A3: While the Boc group is generally stable to the basic conditions used in many Suzuki couplings, some strong bases or high temperatures could potentially lead to its partial or complete removal.[7][8] If deprotection is observed, screening milder bases or lowering the reaction temperature is recommended. In some cases, the Boc group has been observed to be hydrolyzed under the conditions of the Suzuki-Miyaura coupling, which could be advantageous in eliminating a separate deprotection step.[7]
Troubleshooting Guide for Low Yield
When faced with a low yield, a systematic approach to troubleshooting is crucial. The following table outlines potential causes and suggests actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or minimal product formation | Catalyst Inactivity: The palladium catalyst is not active or has been deactivated. | • Use a fresh batch of catalyst. • Consider a pre-catalyst that readily forms the active Pd(0) species. • Ensure thorough degassing of solvents and reagents to prevent catalyst oxidation.[1] |
| Inefficient Oxidative Addition: The first step of the catalytic cycle is slow. | • Iodides are generally very reactive, but if issues persist, consider a more electron-rich ligand to facilitate this step.[3][4] | |
| Significant amount of dehalogenated starting material | Formation of Palladium-Hydride Species: The palladium complex reacts with bases, solvents, or trace water to form a Pd-H species, which then reduces the starting material.[4] | • Use a non-coordinating, anhydrous base like K₃PO₄ or Cs₂CO₃.[1] • Use anhydrous solvents. • Avoid alcohol-based solvents which can be a source of hydrides.[3] |
| Unreacted boronic acid and formation of homocoupled byproduct | Protodeboronation: The boronic acid is degrading. | • Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt instead of the boronic acid.[1][9] • Use anhydrous conditions and a milder base. |
| Homocoupling: Oxygen is present in the reaction. | • Ensure rigorous degassing of the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[1] | |
| Reaction stalls before completion | Catalyst Deactivation by Pyridine Nitrogen: The nitrogen on the pyridine ring is binding to the palladium center. | • Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to shield the palladium and prevent coordination.[1][2][10] |
| Poor Solubility: Starting materials are not fully dissolved. | • Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[1][11] |
Experimental Protocols
Below are representative protocols for the Suzuki coupling of this compound. Note: These are starting points and may require optimization for your specific boronic acid partner.
Standard Protocol
This protocol uses a common and widely available catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
K₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v mixture)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[12]
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimized Protocol for Challenging Substrates
This protocol employs a more active catalyst system often required for heteroaromatic couplings.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)
-
K₃PO₄ (Potassium phosphate) (2.0-3.0 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the arylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry reaction vessel.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the mixture with vigorous stirring to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, filter through a pad of celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions of tert-Butyl (2-iodopyridin-4-yl)carbamate in Cross-Coupling Reactions
Welcome to the technical support center for researchers utilizing tert-Butyl (2-iodopyridin-4-yl)carbamate in cross-coupling reactions. This guide is designed to help you troubleshoot common side reactions and optimize your experimental outcomes. The following information is structured in a question-and-answer format to directly address specific issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.
Frequently Asked Questions (FAQs) and Troubleshooting
General Issues
Question 1: My cross-coupling reaction is resulting in a low yield of the desired product or has failed completely. What are the primary causes and how can I troubleshoot this?
Answer: Low or no product formation is a common challenge that can be attributed to several factors. A systematic approach is recommended to identify the root cause. Key areas to investigate include catalyst activity, the integrity of your reagents, and the reaction conditions.
-
Catalyst Inactivity : The active Pd(0) species, which is essential for the catalytic cycle, may not be forming or could be deactivating prematurely.[1] Ensure all solvents and reagents are rigorously degassed to prevent oxidation of the catalyst.[1] Using a pre-formed Pd(0) catalyst or a modern pre-catalyst (e.g., G3 or G4 palladacycles) can often resolve issues related to catalyst activation.[2]
-
Reagent Purity : The purity of starting materials, including the aryl iodide, coupling partner, and base, is critical. Impurities in amines, for example, can halt a reaction.[2] It is advisable to purify reagents if their quality is uncertain.
-
Inappropriate Reaction Conditions : The choice of ligand, base, and solvent must be suitable for the specific substrate and coupling type. For electron-rich heteroaromatic substrates, bulky, electron-rich phosphine ligands are often effective.[1][3]
Below is a logical workflow to diagnose common issues leading to low product yield.
Caption: General troubleshooting workflow for low-yield cross-coupling reactions.
Specific Side Reactions
Question 2: I am observing a significant amount of the deiodinated byproduct, tert-Butyl (pyridin-4-yl)carbamate. How can I prevent this?
Answer: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction, particularly with electron-rich heteroaryl halides.[1] This occurs when the aryl-palladium intermediate reacts with a hydrogen source in the reaction mixture instead of the intended coupling partner.[1]
The proposed mechanism involves the formation of a palladium-hydride species (Pd-H) which can arise from solvents (e.g., water, alcohols), bases (e.g., amines), or even certain phosphine ligands.[3] This Pd-H species can then participate in reductive elimination with the aryl group to yield the dehalogenated product.[3]
Troubleshooting Dehalogenation
| Potential Cause | Recommended Solution |
|---|---|
| Hydrogen Source | Rigorously exclude water and other proton sources. Use anhydrous solvents and reagents, and maintain a strict inert (argon or nitrogen) atmosphere.[1] |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuXPhos). These ligands promote the desired reductive elimination over the dehalogenation pathway by accelerating the coupling step.[3] |
| Base Selection | Certain bases or their impurities can be a source of hydrides. Using a weaker, non-nucleophilic base or ensuring the purity of the base can be beneficial. For Suzuki couplings, consider using K₃PO₄ or Cs₂CO₃.[1] |
| Reaction Temperature | Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the cross-coupling reaction. |
Question 3: My Suzuki reaction is producing a significant amount of biaryl homocoupling product from my boronic acid. What is the cause?
Answer: Homocoupling of boronic acids is a well-known side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl from the boronic acid starting material.[4] This side reaction reduces the yield of the desired product and complicates purification. The primary causes are oxygen-mediated and palladium(II)-mediated pathways.[4]
-
Oxygen-Mediated Homocoupling : The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[4][5] Rigorous degassing of the reaction mixture is crucial to suppress this pathway.[4]
-
Palladium(II)-Mediated Homocoupling : If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer before the primary catalytic cycle is established.[4]
The diagram below illustrates the main Suzuki catalytic cycle and the entry points for dehalogenation and homocoupling side reactions.
Caption: Suzuki cycle showing pathways for dehalogenation and homocoupling.
Question 4: In my Sonogashira coupling, I am observing the formation of a symmetrical diyne (Glaser coupling). How can I minimize this side reaction?
Answer: The homocoupling of terminal alkynes, often called Glaser coupling, is a common side reaction in Sonogashira reactions. It is typically promoted by the copper(I) co-catalyst in the presence of an oxidant, usually oxygen. To minimize this side reaction:
-
Exclude Oxygen : As with Suzuki homocoupling, rigorous exclusion of oxygen is paramount. Ensure your reaction is performed under a completely inert atmosphere and that all solvents are properly degassed.
-
Use a Copper-Free Protocol : Numerous copper-free Sonogashira protocols have been developed precisely to avoid the issue of Glaser coupling. These methods often rely on specific palladium catalysts and ligands that are efficient enough to not require a copper co-catalyst.
-
Control Stoichiometry : Using a slight excess of the terminal alkyne can sometimes favor the cross-coupling product over homocoupling.
Question 5: Could the tert-Butoxycarbonyl (Boc) protecting group be unstable under my reaction conditions?
Answer: The Boc group is generally stable to the basic and neutral conditions typical of most Suzuki, Sonogashira, and Buchwald-Hartwig reactions. It is primarily labile under acidic conditions. However, prolonged reaction times at very high temperatures (>120-130 °C) or the presence of certain Lewis acidic additives could potentially lead to some degradation. If you suspect Boc-group cleavage, analyze your crude reaction mixture for the corresponding free amine. If cleavage is confirmed, it is advisable to reduce the reaction temperature or screen alternative bases and solvents.
General Experimental Protocols
The following are general starting procedures for common cross-coupling reactions. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for your specific substrate combination.
Table 1: General Protocol for Suzuki-Miyaura Coupling
| Component | Recommendation | Stoichiometry | Notes |
| Aryl Halide | This compound | 1.0 equiv | Ensure high purity. |
| Boronic Acid/Ester | Aryl/Vinyl/Alkyl Boronic Acid or Ester | 1.2 - 1.5 equiv | MIDA or pinacol esters can be more stable. |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol % | Pre-catalysts like XPhos Pd G3 are often more reliable. |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | 1.1 - 1.2 equiv relative to Pd | Bulky, electron-rich ligands are often superior for this substrate. |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | 2.0 - 3.0 equiv | K₃PO₄ is often a good first choice. |
| Solvent | Dioxane, Toluene, or THF (often with H₂O) | 0.1 - 0.5 M | A small amount of water (e.g., 10:1 organic:water) can accelerate the reaction. |
| Temperature | 80 - 110 °C | - | Monitor by TLC or LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | - | Degas solvent thoroughly ("freeze-pump-thaw" or sparging). |
Table 2: General Protocol for Sonogashira Coupling
| Component | Recommendation | Stoichiometry | Notes |
| Aryl Halide | This compound | 1.0 equiv | - |
| Terminal Alkyne | Aryl/Alkyl Alkyne | 1.1 - 1.5 equiv | - |
| Palladium Source | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | 1-5 mol % | - |
| Copper Co-catalyst | CuI | 1-10 mol % | Omit for copper-free protocols. |
| Base | Et₃N, DIPEA, or piperidine | 2.0 - 5.0 equiv | Often used as the solvent or co-solvent. |
| Solvent | THF, DMF, or Toluene | 0.1 - 0.5 M | - |
| Temperature | Room Temperature to 80 °C | - | Reaction with aryl iodides is often fast even at room temperature. |
| Atmosphere | Inert (Argon or Nitrogen) | - | Critical to prevent Glaser coupling. |
Table 3: General Protocol for Buchwald-Hartwig Amination
| Component | Recommendation | Stoichiometry | Notes |
| Aryl Halide | This compound | 1.0 equiv | - |
| Amine | Primary or Secondary Amine | 1.1 - 1.4 equiv | Amine purity is crucial.[2] |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol % | BrettPhos Pd G3 or similar pre-catalysts are highly effective. |
| Ligand | BrettPhos, RuPhos, Xantphos | 1.1 - 1.2 equiv relative to Pd | Ligand choice is critical and depends on the amine. |
| Base | NaOt-Bu, K₃PO₄, or LHMDS | 1.2 - 2.5 equiv | Sodium tert-butoxide is a strong, common choice. |
| Solvent | Toluene, Dioxane, or THF | 0.1 - 0.5 M | Ensure anhydrous conditions. |
| Temperature | 80 - 110 °C | - | - |
| Atmosphere | Inert (Argon or Nitrogen) | - | - |
References
Technical Support Center: Purifying Products of tert-Butyl (2-iodopyridin-4-yl)carbamate Reactions
This technical support center provides targeted troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl (2-iodopyridin-4-yl)carbamate. The following sections address specific issues that may be encountered during the purification of products derived from this versatile building block.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of reaction products involving this compound, particularly after common cross-coupling reactions.
Issue 1: Low or No Yield After Purification
Question: My cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) appears to have worked based on TLC analysis of the crude mixture, but I'm getting a very low yield after column chromatography. What could be the problem?
Answer: Low recovery after purification is a common issue that can stem from several factors, ranging from reaction conditions to the purification technique itself.
-
Incomplete Reaction: The reaction may not have gone to completion. In such cases, unreacted starting material can complicate purification. Ensure you monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.[1]
-
Product Adsorption on Silica Gel: Pyridine-containing compounds can sometimes bind strongly to the acidic silica gel, leading to poor recovery during column chromatography. To mitigate this, you can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1-2% triethylamine in a hexane/ethyl acetate mixture) or use an alternative stationary phase like alumina.
-
Product Volatility: While less common for the typically larger products of cross-coupling reactions, ensure your product is not volatile, which could lead to loss during solvent evaporation under reduced pressure.
-
Catalyst Poisoning: In some cases, impurities in the reagents or starting materials can lead to catalyst poisoning, resulting in a failed or low-yield reaction from the outset.[2] It is crucial to use high-purity, anhydrous reagents and solvents.[2]
Issue 2: Persistent Palladium Catalyst Contamination
Question: My purified product is discolored (gray, black, or brown), and the NMR spectrum shows broad peaks. How can I remove residual palladium catalyst?
Answer: Palladium residue is a frequent contaminant in cross-coupling reactions and can be challenging to remove completely.
-
Filtration: Before aqueous workup, it is often helpful to filter the reaction mixture through a pad of Celite® to remove the bulk of the precipitated palladium black.
-
Aqueous Wash: During the workup, washing the organic layer with an aqueous solution of a chelating agent can help remove residual metals. A wash with a saturated aqueous solution of EDTA or ammonium chloride is often effective.[3]
-
Activated Carbon: Treatment with activated carbon can be used to remove colored impurities, including residual palladium.[4] Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period (e.g., 10-15 minutes), and then filter through Celite® to remove the carbon.[4] Be aware that this can sometimes lead to loss of the desired product due to adsorption.
-
Specialized Scavengers: If simple methods fail, consider using commercially available metal scavengers or functionalized silica gels designed to bind and remove palladium.
Issue 3: Difficulty in Separating Product from Starting Material
Question: I am having trouble separating my desired product from unreacted this compound using column chromatography. What can I do?
Answer: Co-elution of the product and starting material occurs when they have similar polarities.
-
Optimize Chromatography Conditions: The key is to find an eluent system that maximizes the difference in retention factor (Rf) between your product and the starting material. Systematically screen different solvent systems, such as gradients of ethyl acetate in hexanes or dichloromethane in methanol.[5][6]
-
Alternative Purification Methods:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities with different solubility profiles.[7] Experiment with different solvents to find one in which your product is soluble when hot but sparingly soluble when cold, while the starting material remains in solution.[7]
-
Acid-Base Extraction: Since the product retains the basic pyridine nitrogen, an acid-base extraction can be used. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1N HCl).[3] The pyridine-containing compounds will move to the aqueous layer as their hydrochloride salts. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and re-extracted with an organic solvent to recover the purified product. This method is effective if other impurities are not basic.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions with this compound and how are they removed?
A1: In palladium-catalyzed cross-coupling reactions, common side products include:
-
Homocoupling products: Formed from the coupling of two molecules of the organometallic reagent (e.g., boronic acid in a Suzuki reaction). These are typically less polar than the desired cross-coupled product and can often be separated by column chromatography.
-
Dehalogenated starting material: The iodo-group can be replaced by a hydrogen atom (hydrodehalogenation). This byproduct is often difficult to separate from the desired product due to similar polarity. Careful optimization of chromatography is required.
-
Boc-group cleavage: Under acidic conditions or elevated temperatures, the tert-butoxycarbonyl (Boc) protecting group can be cleaved, yielding the free amine. This byproduct is significantly more polar and can usually be separated by chromatography or removed with an acidic wash.
Q2: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" happens when the solute comes out of the solution at a temperature above its melting point.[4] To resolve this, you can:
-
Increase the solvent volume: The solution might be too concentrated.[7]
-
Lower the crystallization temperature: Try cooling the solution more slowly or to a lower temperature.
-
Change the solvent system: Use a solvent with a lower boiling point or a mixture of solvents to adjust the polarity and solubility characteristics.[4][7]
-
Scratch or Seed: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of the pure product.[7]
Q3: Is it necessary to perform reactions under an inert atmosphere?
A3: Yes, for most cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), it is critical to maintain an inert atmosphere (e.g., using argon or nitrogen).[6][8] Oxygen can oxidize and deactivate the palladium(0) catalyst, leading to failed or low-yielding reactions.[6]
Data Presentation
Table 1: Common Eluent Systems for Flash Column Chromatography
| Eluent System (v/v) | Typical Application/Separation | Notes |
| Ethyl Acetate / Hexanes | General purpose for separating compounds of moderate polarity. A gradient is often used.[5] | Most common starting point for purification of cross-coupling products. |
| Dichloromethane / Methanol | For more polar compounds that do not move in ethyl acetate/hexanes. | Methanol increases the eluent polarity significantly. |
| Ethyl Acetate / Hexanes + 1% Triethylamine | For basic compounds (like pyridines) to reduce tailing and improve separation on silica gel. | The triethylamine neutralizes acidic sites on the silica. |
Table 2: Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete reaction, product adsorption on silica, catalyst deactivation. | Monitor reaction to completion, use neutralized silica or alumina, ensure inert atmosphere.[1][6] |
| Product Discoloration | Residual palladium catalyst. | Filter crude mixture through Celite®, wash with chelating agents (EDTA), treat with activated carbon.[3][4] |
| Co-elution of Impurities | Similar polarity between product and impurity. | Optimize chromatography eluent, consider recrystallization or acid-base extraction.[5][7] |
| "Oiling Out" | Solution is too concentrated or cooling is too rapid. | Add more solvent, cool slowly, try a different solvent system, scratch or seed the solution.[4][7] |
Experimental Protocols
Protocol 1: General Post-Coupling Reaction Workup
This protocol is a general guideline for the workup of a palladium-catalyzed cross-coupling reaction.
-
Cooling: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Filtration (Optional but Recommended): Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter it through a pad of Celite® to remove the solid palladium catalyst and inorganic salts. Wash the filter cake with additional solvent.
-
Aqueous Quench: Transfer the filtrate to a separatory funnel and quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).[9][10]
-
Wash: Combine the organic layers and wash sequentially with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove water-soluble impurities and salts.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[6][8]
-
Purification: Purify the crude product using an appropriate method such as flash column chromatography or recrystallization.[1]
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using the desired eluent system (e.g., hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. For a gradient elution, start with a low polarity solvent (e.g., 100% hexanes) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).[5]
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Analyze Fractions: Spot the collected fractions onto a TLC plate to identify which ones contain the desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of a reaction product.
Caption: Troubleshooting flowchart for low product yield after purification.
Caption: Logical workflow for purification via acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Optimization of Buchwald-Hartwig Amination with 2-Iodopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-iodopyridines. The content is designed to offer practical solutions to common challenges encountered during this critical C-N bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in a Buchwald-Hartwig amination with 2-iodopyridines?
A1: Low or no yield in this reaction can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. For 2-iodopyridines, specific challenges can arise from the electron-deficient nature of the pyridine ring and potential catalyst inhibition by the pyridine nitrogen. Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical for success.
-
Base Selection: The strength and solubility of the base play a pivotal role in the catalytic cycle.
-
Solvent and Temperature: The reaction outcome is highly sensitive to the solvent and reaction temperature.
-
Reagent Purity: The purity of the 2-iodopyridine, the amine, and the solvent is paramount to avoid catalyst poisoning.
Q2: Which palladium catalyst and ligand combination is most effective for the amination of 2-iodopyridines?
A2: The optimal palladium catalyst and ligand combination is highly dependent on the specific amine coupling partner. For primary and secondary aliphatic amines, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and SPhos are generally effective. For the coupling of anilines, bidentate ligands like BINAP can also provide good to excellent yields. Pre-catalysts, such as those from the G3 and G4 generation, are often preferred as they can provide more consistent and reproducible results by ensuring the efficient generation of the active Pd(0) species.[1]
Q3: What are the most common side reactions observed in the Buchwald-Hartwig amination of 2-iodopyridines?
A3: Common side reactions include:
-
Hydrodehalogenation: The reduction of the 2-iodopyridine to pyridine is a frequent side reaction, particularly with primary amines, due to β-hydride elimination.
-
Homocoupling: Dimerization of the starting materials or products can occur, leading to the formation of bipyridyl species.
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The choice of a suitable ligand is crucial to mitigate this effect.
Q4: How can I minimize the formation of the hydrodehalogenation side product?
A4: To suppress hydrodehalogenation, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich ligands that promote reductive elimination over β-hydride elimination.
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can favor the desired amination pathway.
-
Anhydrous Conditions: Ensure that all reagents and the solvent are rigorously dried, as water can promote hydrodehalogenation.
Troubleshooting Guide
Issue 1: Low or No Conversion of 2-Iodopyridine
If you are observing low or no consumption of your 2-iodopyridine starting material, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium precursor or a pre-catalyst. Ensure proper storage and handling to prevent degradation. |
| Suboptimal Ligand | Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos. The steric and electronic properties of the ligand are critical. |
| Insufficient Catalyst Loading | Increase the catalyst loading in increments, for example, from 1-2 mol% to 3-5 mol%. |
| Inappropriate Base | Switch to a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). If the substrate is base-sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, potentially requiring a more active catalyst system.[1] |
| Poor Solvent Choice | Toluene and dioxane are common and effective solvents. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Higher temperatures can help overcome the activation energy barrier for oxidative addition. |
| Impure Reagents | Purify the 2-iodopyridine and the amine coupling partner. Use anhydrous and degassed solvents. |
Issue 2: Significant Formation of Side Products
If you are observing a high proportion of side products, such as the hydrodehalogenated pyridine, consider these adjustments:
| Potential Cause | Suggested Solution |
| β-Hydride Elimination | Use a ligand that is known to promote reductive elimination, such as a bulky biarylphosphine ligand. |
| Reaction with Water | Ensure all components of the reaction are scrupulously dry. Use freshly dried solvents and handle hygroscopic bases in a glovebox. |
| Homocoupling of Starting Materials | Lowering the reaction temperature or catalyst loading may reduce the rate of homocoupling. |
| Catalyst Poisoning by Pyridine | The choice of ligand is crucial. Ligands that form stable, active catalysts can minimize inhibition by the pyridine nitrogen. |
Quantitative Data on Reaction Optimization
The following tables provide a summary of reaction conditions and yields for the Buchwald-Hartwig amination of 2-iodopyridine and its derivatives with various amines. This data is intended to serve as a starting point for optimization.
Table 1: Amination of 2-Iodopyridine with Various Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 95 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 12 | 88 |
| n-Butylamine | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | K₂CO₃ (1.5) | t-BuOH | 80 | 24 | 75 |
| Benzylamine | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | 92 |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Dioxane | 100 | 16 | 98 |
Table 2: Effect of Different Ligands on the Amination of 2-Iodopyridine with Aniline
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 95 |
| Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 92 |
| Pd₂(dba)₃ (2) | SPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 89 |
| Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 78 |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 65 |
Table 3: Effect of Different Bases on the Amination of 2-Iodopyridine with Morpholine
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (2.0) | Dioxane | 110 | 12 | 91 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 12 | 88 |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 12 | 85 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 12 | 72 |
| Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (2.0) | Dioxane | 110 | 12 | 89 |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of 2-Iodopyridine with a Primary Amine
To an oven-dried Schlenk tube equipped with a magnetic stir bar was added the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv). The tube was evacuated and backfilled with argon three times. 2-Iodopyridine (1.0 equiv), the primary amine (1.2 equiv), and anhydrous, degassed toluene (to achieve a concentration of 0.1-0.5 M) were then added. The Schlenk tube was sealed and the reaction mixture was heated in an oil bath at the desired temperature with vigorous stirring. The progress of the reaction was monitored by TLC or LC-MS. Upon completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired 2-aminopyridine derivative.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Logic for Low Conversion
Caption: A decision tree for troubleshooting low conversion in the amination of 2-iodopyridines.
References
Preventing homocoupling in Sonogashira reactions of iodopyridines
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with homocoupling during Sonogashira reactions of iodopyridines.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem with iodopyridines?
A1: Homocoupling, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetric diyne.[1][2] This is an undesired process as it consumes the alkyne starting material, which can be expensive or synthetically complex, leading to a reduced yield of the desired cross-coupled product and complicating the purification process.[1][3] Iodopyridines, while generally reactive in Sonogashira couplings, are still susceptible to reaction conditions that favor this side reaction.
Q2: What are the primary causes of alkyne homocoupling in Sonogashira reactions?
A2: The principal causes of homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][2][4] The copper acetylide intermediate, which forms during the catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen, resulting in the formation of the diyne byproduct.[1][2] High concentrations of the copper(I) co-catalyst can also accelerate this unwanted reaction.[5]
Q3: How can I effectively prevent or minimize homocoupling in my Sonogashira reaction with an iodopyridine?
A3: Several strategies can be employed to suppress homocoupling:[4]
-
Run the reaction under a strictly inert atmosphere: Since oxygen promotes the oxidative homocoupling of alkynes, it is crucial to rigorously deoxygenate the reaction mixture and maintain an inert atmosphere using nitrogen or argon.[1][2][4]
-
Employ copper-free protocols: The most direct way to avoid copper-mediated homocoupling is to conduct the reaction without a copper co-catalyst.[1][6] These methods often require careful selection of palladium catalysts, ligands, and bases.[1]
-
Slow addition of the terminal alkyne: Adding the alkyne slowly to the reaction mixture helps to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[4][5]
-
Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[4]
Q4: Can the choice of base and solvent influence the extent of homocoupling?
A4: Yes, the base and solvent system plays a critical role. While a base is necessary to neutralize the hydrogen halide byproduct, certain amines can influence the catalytic cycle.[1][6] Secondary amines like piperidine, morpholine, or diisopropylamine can sometimes be more effective at minimizing side reactions than tertiary amines like triethylamine.[1][6] However, using an excessive amount of any amine can sometimes promote side reactions.[1] The choice of solvent can also be optimized, with combinations like cesium carbonate in 1,4-dioxane being effective in some cases.[4]
Q5: I'm running a copper-free Sonogashira reaction but still observing homocoupling. What could be the cause?
A5: Even in the absence of an intentionally added copper co-catalyst, trace amounts of copper can be present as impurities in reagents or on the surface of glassware, which can be sufficient to catalyze Glaser coupling.[2] It is advisable to use high-purity reagents and consider acid-washing glassware to remove trace metals.[2] Additionally, under certain conditions, a palladium-mediated homocoupling can occur, although this is generally less common than the copper-catalyzed pathway.[2]
Troubleshooting Guide
If you are observing significant homocoupling of your alkyne during a Sonogashira reaction with an iodopyridine, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Competing Reaction Pathways
The desired Sonogashira cross-coupling reaction competes with the undesired Glaser homocoupling. Understanding these pathways can aid in optimizing reaction conditions to favor the formation of the desired product.
Caption: Competing Sonogashira and Glaser coupling pathways.
Quantitative Data Summary
The following table summarizes the effect of various strategies on minimizing alkyne homocoupling in Sonogashira reactions.
| Strategy | Condition | Effect on Homocoupling | Typical Yield of Homocoupled Product |
| Atmosphere Control | Reaction under air | High | Can be the major product |
| Reaction under inert gas (Ar or N₂) | Significantly Reduced | Often <10% | |
| Degassing with N₂ + H₂ mixture | Drastically Reduced | Can be as low as ~2%[3] | |
| Copper Co-catalyst | Standard Cu(I) loading | Prone to homocoupling | Varies with substrate and conditions |
| Reduced Cu(I) loading | Reduced | Lower than standard conditions | |
| Copper-free protocol | Eliminated (copper-mediated pathway) | Minimal, but can still occur due to trace Cu or Pd-mediated pathways[2] | |
| Reagent Addition | Alkyne added at the start | Higher | Dependent on reaction rate |
| Slow addition of alkyne | Reduced | Lower due to low alkyne concentration[4][5] |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)
This protocol is a general procedure for a Sonogashira reaction and is prone to homocoupling if not performed under strict inert conditions.
-
Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add the iodopyridine (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂; 0.02 mmol, 2 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Solvent and Base Addition: Add freshly distilled and degassed solvent (e.g., THF, 10 mL) and base (e.g., triethylamine, 5 mL) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to 90°C, depending on the reactivity of the iodopyridine) until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate and purify the product by column chromatography.[1]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.[1]
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the iodopyridine (1.0 mmol), palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂; 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., cataCXium A; 0.02 mmol, 2 mol%), and a base (e.g., cesium carbonate; 2.0 mmol) to a dry reaction tube.
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., acetonitrile, 5 mL).
-
Alkyne Addition: Add the terminal alkyne (1.5 mmol).
-
Reaction: Seal the tube and stir the mixture at a suitable temperature (e.g., room temperature to 60°C) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether), filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.[1]
References
Technical Support Center: Troubleshooting Difficult Suzuki Couplings with Electron-Rich Boronic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura coupling reactions, with a particular focus on electron-rich boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an electron-rich boronic acid is resulting in low to no yield. What are the primary factors I should investigate?
A1: A low or non-existent yield in a Suzuki coupling with an electron-rich boronic acid can stem from several factors. The initial and most critical aspects to verify are the activity of your catalyst, the potential for oxygen contamination, and the integrity of your reagents.[1]
-
Catalyst Activity: The active catalytic species is Pd(0). If you are utilizing a Pd(II) precatalyst, it requires in-situ reduction.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the undesirable homocoupling of the boronic acid.[1][2] It is crucial to ensure that your solvent is thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Reagent Purity and Stability: Confirm the purity of both your aryl halide and the electron-rich boronic acid. Boronic acids can degrade over time, and electron-rich variants are particularly susceptible to protodeboronation.[1][3]
Q2: I am observing a significant amount of protodeboronation in my reaction. How can I minimize this side reaction?
A2: Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a prevalent side reaction, especially with electron-rich boronic acids.[1][4][5] This occurs due to the cleavage of the carbon-boron bond by a proton source, often water.[4][6] Here are several strategies to mitigate this issue:
-
Use of Milder Bases: Strong bases in aqueous environments can accelerate protodeboronation.[1] Switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[1]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, employing anhydrous conditions can significantly reduce its occurrence.[1]
-
Boronic Acid Derivatives: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[5][7][8] These derivatives exhibit increased stability and can slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the likelihood of protodeboronation.[5] Diethanolamine (DEA) adducts also offer an air-stable alternative that can be used directly in the coupling reaction.[9]
Q3: Homocoupling of my electron-rich boronic acid is the major product. What are the causes and how can I prevent it?
A3: The homocoupling of boronic acids to form a biaryl species is a common side reaction, often promoted by the presence of oxygen or issues with the catalyst.[1][4]
-
Minimize Oxygen: As mentioned, rigorous degassing of solvents and maintaining an inert atmosphere are critical to prevent oxygen-mediated homocoupling.[1][2]
-
Catalyst Choice and Handling: Ensure you are using a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.[10] If using a Pd(II) source, such as Pd(OAc)₂, ensure the reaction conditions are suitable for its reduction.[10]
-
Controlled Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can help maintain a low concentration, thereby disfavoring the homocoupling pathway.[10]
-
Ligand Optimization: The use of bulky, electron-rich ligands can sometimes suppress homocoupling by promoting the desired cross-coupling pathway.[10]
Q4: How do I select the optimal catalyst and ligand for a challenging Suzuki coupling with an electron-rich boronic acid?
A4: The choice of catalyst and ligand is highly dependent on the specific substrates. For couplings involving electron-rich boronic acids, which are generally considered more challenging, the use of specialized ligands is often necessary.
-
Electron-Rich and Bulky Ligands: To facilitate the oxidative addition step, which can be sluggish with electron-rich aryl halides, electron-rich and sterically bulky phosphine ligands are highly recommended.[10][11][12] Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices for these types of transformations.[10][13]
-
Palladacycle Precatalysts: These air-stable catalysts can be more efficient at generating the active Pd(0) species and often provide better results in challenging couplings.[1][12]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting failed or low-yielding Suzuki couplings with electron-rich boronic acids.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Switch to an air-stable precatalyst (e.g., a Buchwald G3 precatalyst).[1] - Increase catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%).[10] | Ensures the presence of an active Pd(0) species, which is essential for the catalytic cycle to proceed.[1] |
| Ineffective Base | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[14] - Ensure the base is finely powdered and dry for anhydrous reactions.[1] | The base plays a crucial role in the transmetalation step, and its effectiveness can be highly substrate and solvent dependent.[4][11] |
| Inappropriate Solvent | - Try a different solvent system (e.g., dioxane/water, toluene/water, THF/water).[1] - Ensure solvents are rigorously degassed.[1] | The solvent influences the solubility of reagents and the kinetics of the reaction. Oxygen in the solvent can deactivate the catalyst.[1] |
| Poor Ligand Choice | - For electron-rich systems, switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos).[10] - Adjust the palladium-to-ligand ratio (typically 1:2 to 1:4 for monodentate ligands).[10] | The ligand modulates the electronic and steric properties of the palladium center, impacting both oxidative addition and reductive elimination.[11][12] |
Problem: Significant Side Product Formation
| Side Product | Troubleshooting Step | Rationale |
| Protodeboronation | - Use a milder base (e.g., KF, K₂CO₃).[1] - Switch to anhydrous reaction conditions.[1] - Convert the boronic acid to a more stable ester (e.g., pinacol ester).[7] | Reduces the availability of protons and stabilizes the boronic acid against C-B bond cleavage.[4][5][6] |
| Homocoupling | - Thoroughly degas all solvents and run the reaction under a strict inert atmosphere.[1] - Consider slow addition of the boronic acid.[10] - Optimize the ligand to favor cross-coupling.[10] | Minimizes oxygen which promotes homocoupling and keeps the boronic acid concentration low to disfavor self-coupling.[1][2][4] |
Experimental Protocols
General Procedure for a Trial Suzuki Coupling Reaction
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-rich boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1) via syringe.[1] The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction, highlighting the key steps and common side reactions with electron-rich boronic acids.
Caption: A systematic workflow for troubleshooting and optimizing difficult Suzuki coupling reactions involving electron-rich boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Boron Suzuki Coupling | Borates Today [borates.today]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Reactivity of tert-Butyl (2-iodopyridin-4-yl)carbamate
Welcome to the technical support center for tert-Butyl (2-iodopyridin-4-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?
A1: Low reactivity can stem from several factors. The primary suspects are often related to the catalyst system, reaction conditions, and reagent quality. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. Additionally, the Boc-protecting group, while generally stable, can influence the electronic properties of the pyridine ring.
Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for this substrate?
A2: Given the presence of a highly reactive carbon-iodine bond, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.
-
Sonogashira Coupling: For creating carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with primary or secondary amines.[1]
-
Heck Reaction: For the vinylation of the pyridine ring with alkenes.[2]
Q3: Can the Boc (tert-butoxycarbonyl) protecting group be cleaved under the reaction conditions?
A3: The Boc group is generally stable to the neutral or basic conditions used in most palladium-catalyzed cross-coupling reactions. However, prolonged heating or the presence of strong acids can lead to its removal.[3] If deprotection is observed, consider using milder conditions or a more robust protecting group.
Q4: What are common side reactions to be aware of?
A4: Common side reactions include:
-
Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling). This is often exacerbated by the presence of oxygen.
-
Protodeiodination: Replacement of the iodine atom with a hydrogen atom. This can occur in the presence of a hydrogen source and an insufficiently active catalyst.
-
Catalyst Decomposition: Formation of palladium black is a visual indicator of catalyst decomposition, which leads to a loss of catalytic activity.
Troubleshooting Guides
Low or No Product Yield
If you are experiencing low or no yield, systematically evaluate each component of your reaction.
Troubleshooting Workflow for Low Conversion
A workflow diagram for troubleshooting low yields.
| Problem | Potential Cause | Recommended Solution |
| No reaction | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more stable pre-catalyst (e.g., a G2 or G3 Buchwald pre-catalyst). |
| Insufficient temperature | Gradually increase the reaction temperature in 10-20 °C increments. Microwave irradiation can also be effective. | |
| Ineffective base | The choice of base is critical. For Suzuki reactions, screen K₃PO₄, Cs₂CO₃, or K₂CO₃. For Buchwald-Hartwig, NaOtBu or K₃PO₄ are common choices. | |
| Low conversion | Catalyst poisoning | The pyridine nitrogen can coordinate to the palladium center. Using bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) can mitigate this effect. |
| Poor reagent quality | Ensure all reagents, especially the coupling partner (e.g., boronic acid), are pure. Use anhydrous and thoroughly degassed solvents. | |
| Byproduct formation | Homocoupling of coupling partner | Rigorously degas the reaction mixture to remove oxygen. For Sonogashira reactions, copper-free conditions can sometimes reduce alkyne homocoupling. |
| Protodeiodination | Ensure anhydrous conditions and use a highly active catalyst system to favor the cross-coupling pathway. |
Specific Reaction Troubleshooting
Suzuki-Miyaura Coupling
| Issue | Possible Cause | Suggestion |
| Protodeboronation | Instability of the boronic acid, often in the presence of water and base. | Use the corresponding boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which are generally more stable. |
| Low Yield | Poor transmetalation | The choice of base is crucial for the formation of the reactive boronate species. K₃PO₄ is often a good starting point for challenging couplings. |
Sonogashira Coupling
| Issue | Possible Cause | Suggestion |
| Glaser Coupling (Alkyne Homocoupling) | Presence of oxygen, high copper concentration. | Ensure strictly anaerobic conditions. Reduce the amount of copper(I) co-catalyst or consider a copper-free protocol. |
| No Reaction | Catalyst inactivity. | Use a fresh palladium source and ensure the copper(I) iodide is of high quality. The reaction mixture turning black indicates catalyst decomposition. |
Buchwald-Hartwig Amination
| Issue | Possible Cause | Suggestion |
| Low Yield | Steric hindrance from the Boc group and/or the amine. | Use a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) to promote the reaction.[4] |
| Side Reactions | β-hydride elimination if the amine has β-hydrogens. | The choice of ligand and base can influence this. A slightly weaker base or a different ligand might be beneficial. |
Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates and desired outcomes.
General Catalytic Cycle for Cross-Coupling
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
1. Suzuki-Miyaura Coupling Protocol
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃ with a suitable ligand like SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and ligand (if separate).
-
Add the degassed solvent via syringe.
-
Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
2. Sonogashira Coupling Protocol
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine or diisopropylamine, anhydrous and degassed)
-
Solvent (e.g., THF or DMF, anhydrous and degassed)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous and degassed solvent and base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up as described for the Suzuki-Miyaura coupling.
-
3. Buchwald-Hartwig Amination Protocol
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2 or RuPhos Pd G3, 1-5 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and base to a dry reaction vessel.
-
Add the this compound and the anhydrous, degassed solvent.
-
Add the amine.
-
Seal the vessel and heat to 80-120 °C with vigorous stirring.
-
Monitor the reaction for completion.
-
After cooling, quench the reaction carefully with water, and proceed with a standard aqueous work-up and purification.[5]
-
References
Removal of palladium catalyst from tert-Butyl (2-iodopyridin-4-yl)carbamate reaction mixtures
Technical Support Center: Palladium Catalyst Removal
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of residual palladium catalysts from reaction mixtures involving tert-Butyl (2-iodopyridin-4-yl)carbamate, a common intermediate in pharmaceutical synthesis.
Troubleshooting Guide
Issue 1: My final product has a dark color (black, grey, or brown), indicating significant palladium residue.
-
Possible Cause: The palladium species, likely Pd(0), has precipitated as colloidal nanoparticles which are difficult to remove by simple filtration. The nitrogen atoms on the pyridine ring can also form stable, soluble complexes with palladium, keeping it in the solution.[1][2]
-
Suggested Solutions:
-
Filtration through Celite®: Begin by filtering the crude reaction mixture through a pad of Celite. This is most effective for heterogeneous catalysts (e.g., Pd/C) or palladium that has already precipitated.[1][2][3]
-
Activated Carbon Treatment: After initial filtration, treat the solution with activated carbon. This is a cost-effective method but requires optimization to avoid loss of your desired product due to non-specific adsorption.[1][2][4]
-
High-Affinity Scavengers: If color persists, use a solid-supported metal scavenger with a high affinity for palladium. Thiol (SH) or thiourea-functionalized silica scavengers (like SiliaMetS® Thiol or QuadraSil™ MP) are particularly effective.[5][6][7]
-
Issue 2: Residual palladium levels, confirmed by ICP-MS, are above the regulatory limit (typically <10 ppm for APIs). [2][8]
-
Possible Cause: The chosen purification method is not efficient enough for the specific palladium species in your mixture. Homogeneous (dissolved) palladium complexes are particularly challenging to remove.
-
Suggested Solutions:
-
Optimize Scavenging Conditions: Increase the efficiency of your scavenger by adjusting the temperature (e.g., to 40-60 °C), extending the treatment time (e.g., 4-18 hours), and ensuring adequate agitation.[1][2][4]
-
Screen Different Scavengers: The effectiveness of a scavenger depends on the palladium's oxidation state and ligands. Test a panel of scavengers, including those with thiol (SH), thiourea, and amine functionalities (e.g., triamine-based scavengers), to find the most effective one for your system.[1][4][7]
-
Sequential Treatment: Employ a multi-step process. For example, an initial treatment with activated carbon can remove the bulk of the palladium, followed by a more selective, high-affinity silica scavenger to polish the product to low ppm levels.[1]
-
Issue 3: Significant loss of my this compound product during purification.
-
Possible Cause: Your product is adsorbing to the purification medium. This is a common issue with high-surface-area materials like activated carbon and, to a lesser extent, some silica gels.[1][4][9]
-
Suggested Solutions:
-
Minimize Adsorbent Quantity: Use the lowest effective weight percentage of activated carbon (start with 1-5 wt%) or scavenger (start with 2-5 equivalents relative to palladium) and optimize from there.[2]
-
Change the Solvent: The solvent can impact the non-specific binding of your product. A solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.[4]
-
Switch to a More Selective Scavenger: Functionalized silica scavengers are generally more selective for metals than activated carbon, which can reduce product loss.[5][9]
-
Consider Crystallization: If scavenger-based methods lead to unacceptable yield loss, crystallization of the final product can be an effective alternative for purification, leaving palladium impurities in the mother liquor.[2][4]
-
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from reactions involving pyridine-containing compounds? A1: The nitrogen atom in the pyridine ring is a strong ligand that can coordinate with palladium species. This coordination can keep the palladium dissolved in the organic phase, making it difficult to remove by simple filtration or precipitation.[1][2]
Q2: What are the main types of palladium scavengers available? A2: The most common types are:
-
Activated Carbon: A non-specific adsorbent, cost-effective for removing bulk palladium.[1]
-
Functionalized Silica Gels (e.g., SiliaMetS®, QuadraSil™): These have functional groups like thiols, thioureas, and amines covalently bound to a silica support. They offer high selectivity and efficiency for specific metals.[5][6][10]
-
Functionalized Polymers (e.g., QuadraPure™): These are polymer resins, often polystyrene-based, functionalized with metal-chelating groups like trimercaptotriazine (TMT).[10][11]
Q3: How do I choose between activated carbon and a specialized silica scavenger? A3: Start with activated carbon if you have very high palladium levels (>1000 ppm) and cost is a major concern. Use a specialized silica scavenger when you need to reduce palladium to very low levels (<10 ppm) for pharmaceutical applications, as they are more selective and often more effective at trace levels, leading to lower product loss.[1][5][9] In some cases, a combination of both is the most effective strategy.[10]
Q4: Can I reuse palladium scavengers? A4: While some scavengers can theoretically be regenerated, it is generally not recommended in a pharmaceutical context due to the risk of cross-contamination and the difficulty of ensuring complete regeneration. For cost-effectiveness, the focus should be on optimizing the initial reaction to use less catalyst and choosing the most efficient, single-use scavenger.
Q5: How much scavenger should I use? A5: For activated carbon, a typical starting point is 5-10 wt% relative to the crude product. For functionalized scavengers, a starting point of 2-5 molar equivalents relative to the initial amount of palladium catalyst is recommended.[2] Always optimize the loading for your specific reaction.
Data Presentation: Comparison of Palladium Scavengers
The following table summarizes representative performance data for various palladium scavengers under typical conditions. Note that efficiency can vary based on the specific palladium species, solvent, and temperature.
| Scavenger Type | Functional Group | Typical Loading (wt%)* | Temp (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) | Ref. |
| Activated Carbon | N/A (Adsorption) | 5 - 20 | 25 - 45 | 1 - 18 | 300 - 2400 | 20 - 100+ | [5][10] |
| Silica Scavenger | Thiol (-SH) | 5 - 10 | 25 - 50 | 2 - 16 | 1000 - 2400 | < 10 - 16 | [5][6] |
| Silica Scavenger | Thiourea | 5 - 10 | 25 - 50 | 2 - 16 | 2400 | ≤ 16 | [5] |
| Polymer Resin | TMT** | 10 - 20 | 25 - 60 | 4 - 18 | 330 - 2239 | 7 - 30 | [10] |
| Silica Scavenger | Triamine | ~5 equiv. | 20 | < 1 | 1000 | < 10 | [7] |
*Loading is often expressed as wt% relative to the crude product or molar equivalents relative to the palladium catalyst. **TMT: Trimercaptotriazine
Experimental Protocols
Protocol 1: Palladium Removal with Activated Carbon (Batch Method)
-
Dissolution: Dissolve the crude reaction mixture containing this compound in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate).
-
Addition: Add activated carbon (5-10% of the weight of the crude product) to the solution.[1]
-
Agitation: Stir the mixture vigorously at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[2] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the hot mixture through a pad of Celite® to completely remove the activated carbon. Be aware that Celite can sometimes become clogged.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]
-
Concentration & Analysis: Combine the filtrate and washings. Remove the solvent under reduced pressure. Analyze the purified product for residual palladium content using ICP-MS.[1][2]
Protocol 2: Palladium Removal with Functionalized Silica Scavenger (Batch Method)
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[2]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for a period of 1 to 18 hours.[2]
-
Filtration: Filter the mixture through a standard filter paper or a fritted funnel to remove the solid scavenger.[2][12]
-
Washing: Rinse the scavenger on the filter with fresh solvent to recover any adsorbed product.
-
Concentration & Analysis: Combine the filtrate and washings, remove the solvent under reduced pressure, and analyze for residual palladium via ICP-MS.[2]
Visualizations
Caption: General experimental workflow for removing palladium catalysts.
Caption: Troubleshooting logic for palladium removal optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. data.biotage.co.jp [data.biotage.co.jp]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Boc Group Stability in Suzuki Coupling Reactions
Welcome to the technical support center for navigating the stability of the tert-butyloxycarbonyl (Boc) protecting group under Suzuki-Miyaura coupling conditions. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting strategies for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is the Boc group generally stable under Suzuki coupling conditions?
A1: Yes, the Boc group is generally considered stable to the basic and nucleophilic conditions typically employed in Suzuki-Miyaura coupling reactions.[1] It is designed to be labile under acidic conditions.[1] However, deprotection can occur under certain circumstances, particularly with strong bases, high temperatures, or prolonged reaction times.
Q2: What are the primary factors that can cause unintentional Boc deprotection during a Suzuki coupling?
A2: The main factors that can lead to the cleavage of a Boc group during a Suzuki coupling are:
-
High Temperatures: The Boc group can be thermally labile. One study noted that at 120 °C, a significant portion of an N-Boc protected indole was deprotected during the Suzuki reaction.
-
Choice of Base: While generally stable, strong bases or certain basic conditions can promote Boc cleavage. Some literature suggests that Boc deprotection can occur even with milder bases like K2CO3 under aqueous conditions.
-
Substrate Effects: The electronic nature of the substrate can influence the lability of the Boc group. Electron-withdrawing groups on the aromatic ring can make the N-Boc group more susceptible to cleavage.
-
Acidic Workup/Purification: Residual acid from a previous step or the use of acidic conditions during aqueous workup or chromatographic purification (e.g., using TFA in mobile phases for HPLC) can cleave the Boc group.
Q3: Which bases are recommended to minimize the risk of Boc deprotection?
A3: Milder inorganic bases are generally recommended to preserve the Boc group. These include:
Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) may increase the risk of deprotection and other side reactions.[3] The choice of base can be substrate-dependent, and screening of bases is often recommended for challenging substrates.[4]
Q4: Can the palladium catalyst influence Boc group stability?
A4: While the catalyst's primary role is not to interact with the Boc group, the efficiency of the catalyst can indirectly affect its stability. A highly efficient catalyst that allows the reaction to proceed at a lower temperature and for a shorter duration will inherently minimize the risk of thermal deprotection. For instance, using highly active catalysts like those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can lead to milder reaction conditions.[2]
Troubleshooting Guide
Issue 1: Significant Boc deprotection is observed by LC-MS or NMR analysis of the crude reaction mixture.
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too high. | 1. Reduce the reaction temperature. Many Suzuki couplings can proceed at temperatures lower than the commonly used 80-100 °C, especially with a highly active catalyst. Consider running the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C).[5] 2. If high temperature is necessary for the coupling, minimize the reaction time by closely monitoring the reaction progress by TLC or LC-MS. |
| The base is too strong or is promoting hydrolysis. | 1. Switch to a milder base. If you are using a strong base like NaOH or KOH, consider changing to K₂CO₃, Cs₂CO₃, or K₃PO₄.[2][3] 2. Use anhydrous conditions if possible, as water in combination with the base can facilitate hydrolysis of the carbamate. |
| Prolonged reaction time. | 1. Optimize the reaction time. Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction promptly. 2. If the reaction is sluggish, consider increasing the catalyst loading or changing the ligand rather than extending the reaction time indefinitely. |
Issue 2: The desired Boc-protected product is formed, but deprotection occurs during workup or purification.
| Potential Cause | Troubleshooting Steps |
| Aqueous workup with acidic water. | 1. Ensure that the water used for the aqueous workup is neutral or slightly basic. A wash with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ can be beneficial. |
| Silica gel chromatography. | 1. Standard silica gel can be slightly acidic. To avoid deprotection on the column, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent). 2. Alternatively, use a different stationary phase like alumina (neutral or basic). |
| LC-MS analysis with acidic additives. | 1. Be aware that acidic mobile phase additives like trifluoroacetic acid (TFA) or formic acid can cleave the Boc group in the mass spectrometer source or during HPLC purification.[2] 2. If possible, use a method with a neutral or basic mobile phase for analysis. |
Data Presentation
The following table summarizes the effect of different bases on the yield of Suzuki coupling reactions, which can be a starting point for optimizing conditions to preserve the Boc group.
Table 1: Effect of Various Bases on Suzuki Coupling Yield (General)
| Base | Typical Substrate | Yield (%) | Comments | Reference |
| Na₂CO₃ | Aryl bromides | 70-98 | Often found to be a highly effective and economical choice. | [6] |
| K₂CO₃ | Aryl bromides, Heterocycles | Good to Excellent | A mild and commonly used base, often successful in preserving sensitive groups. | [2] |
| K₃PO₄ | Aryl bromides | 82 | A strong, non-nucleophilic base that can be effective in challenging couplings. | [7] |
| Cs₂CO₃ | Aryl bromides | Poor to Good | Often used for difficult couplings due to its high solubility in organic solvents. | [7] |
| NaOH | Aryl bromides | ~70 | A strong base that can sometimes lead to side reactions and may not be ideal for substrates with base-labile groups. | [3] |
| KOH | Aryl bromides | 70-90 | Similar to NaOH, its high basicity can be detrimental in some cases. | [3] |
| TEA (Triethylamine) | Aryl bromides | Low | Organic bases are often less effective than inorganic bases in Suzuki couplings. |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, solvent, and temperature used.
Experimental Protocols
Protocol 1: Suzuki Coupling of a Boc-Protected Bromoindazole with K₂CO₃
This protocol is adapted from a procedure for the Suzuki cross-coupling of 5-bromoindazoles with N-Boc-2-pyrroleboronic acid, which proceeds in high yield, indicating the stability of the Boc group under these conditions.[2]
Materials:
-
N-Boc-protected bromoindazole (1.0 mmol)
-
N-Boc-2-pyrroleboronic acid (2.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous 1,2-dimethoxyethane (DME) (12.6 mL)
-
Water (2.5 mL)
Procedure:
-
To a dry reaction vessel, add the N-Boc-protected bromoindazole (1.0 mmol) and Pd(dppf)Cl₂ (0.1 mmol).
-
Purge the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DME (10 mL) and stir the solution under the inert atmosphere for 1 hour.
-
In a separate flask, dissolve N-Boc-2-pyrroleboronic acid (2.0 mmol) in anhydrous DME (2.6 mL) and potassium carbonate (2.0 mmol) in water (2.5 mL).
-
Add the boronic acid solution and the potassium carbonate solution sequentially to the reaction mixture.
-
Heat the mixture to 80 °C for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of tert-Butyl (2-iodopyridin-4-yl)carbamate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of tert-Butyl (2-iodopyridin-4-yl)carbamate. It is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction step.
Step 1: Boc Protection of 4-Aminopyridine
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of tert-Butyl (pyridin-4-yl)carbamate | - Incomplete reaction. - Suboptimal reaction conditions. - Inefficient extraction of the product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-aminopyridine starting material is consumed. - Ensure the use of an appropriate solvent such as dichloromethane or tetrahydrofuran. - Use a suitable base like triethylamine in the presence of coupling agents like EDCI and HOBT to drive the reaction to completion.[1][2] - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous layer. |
| Presence of a significant amount of di-Boc protected byproduct (tert-Butyl N-(tert-butoxycarbonyl)-N-(pyridin-4-yl)carbamate) | - Use of a strong base or harsh reaction conditions. - Excess of di-tert-butyl dicarbonate ((Boc)₂O). | - Employ milder bases such as triethylamine. - Use a stoichiometric amount or a slight excess (e.g., 1.1 to 1.2 equivalents) of (Boc)₂O. - A reported method using EDCI, HOBT, and triethylamine indicates a high selectivity for the mono-Boc product, with a single to di-Boc compound ratio of 20:1.[1][2] |
| Unreacted 4-aminopyridine remaining in the product | - Insufficient amount of (Boc)₂O or other coupling reagents. - Short reaction time. | - Ensure at least a stoichiometric amount of (Boc)₂O and other activating reagents are used relative to 4-aminopyridine. - Allow the reaction to stir for a sufficient duration, monitoring by TLC to confirm the disappearance of the starting material. Reaction times of 0.5 to 2 hours at room temperature have been reported to be effective.[1][2] |
Step 2: Directed ortho-Iodination of tert-Butyl (pyridin-4-yl)carbamate
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete lithiation. - Degradation of the lithiated intermediate. - Inefficient quenching with iodine. | - Use a strong, sterically hindered base such as Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) to facilitate the ortho-lithiation.[3] - Maintain a low temperature (typically -78 °C) throughout the lithiation and quenching steps to prevent decomposition of the organolithium intermediate. - Add the iodine solution slowly at -78 °C and allow the reaction to stir at this temperature for an adequate time to ensure complete reaction. |
| Formation of isomeric byproducts (e.g., tert-Butyl (3-iodopyridin-4-yl)carbamate) | - Incorrect regioselectivity of the lithiation. | - The N-Boc group is a powerful directing group for ortho-metalation. Using a bulky, non-nucleophilic base like LDA at low temperatures should strongly favor deprotonation at the C2 position, which is ortho to the directing carbamate group. - Ensure precise temperature control, as higher temperatures may lead to reduced regioselectivity. |
| Presence of unreacted tert-Butyl (pyridin-4-yl)carbamate | - Insufficient amount of the lithiating agent. - The reaction temperature is too low for the lithiation to proceed efficiently. | - Use a sufficient excess of the organolithium base (typically 2-3 equivalents) to ensure complete deprotonation. - While maintaining a low temperature is crucial, ensure the reaction is allowed to proceed for a sufficient time for the deprotonation to occur. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: The most plausible synthetic route involves a two-step process:
-
Boc Protection: The amino group of 4-aminopyridine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) to form tert-Butyl (pyridin-4-yl)carbamate.
-
Directed ortho-Iodination: The resulting carbamate undergoes a directed ortho-metalation using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by quenching with an iodine source such as molecular iodine (I₂) to introduce the iodine atom at the C2 position.
Q2: What are the common byproducts in the Boc protection of 4-aminopyridine?
A2: The most common byproducts are unreacted 4-aminopyridine and the di-Boc protected species, tert-Butyl N-(tert-butoxycarbonyl)-N-(pyridin-4-yl)carbamate. The formation of the di-Boc byproduct can be minimized by using milder reaction conditions and controlling the stoichiometry of the reagents.
Q3: Why is a strong, sterically hindered base like LDA necessary for the iodination step?
A3: For π-deficient heterocycles like pyridine, a directing metalation group (DMG) is required for regioselective deprotonation. The N-Boc group serves as an effective DMG. A strong, sterically hindered, and non-nucleophilic base like LDA is crucial to deprotonate the pyridine ring at the position ortho to the DMG (C2) without undergoing nucleophilic addition to the electron-deficient pyridine ring, which can be a competing side reaction with less hindered alkyllithium bases like n-BuLi.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through silica gel column chromatography. A solvent system of ethyl acetate and a non-polar solvent like hexanes or heptanes is commonly used to separate the desired product from unreacted starting materials and byproducts.
Q5: What analytical techniques can be used to confirm the structure and purity of the final product?
A5: The structure and purity can be confirmed using a combination of analytical techniques including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the iodine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Quantitative Data Summary
The following table summarizes the expected yields and byproduct formation based on literature for analogous reactions.
| Reaction Step | Product | Expected Yield | Key Byproducts | Typical Byproduct Percentage |
| Boc Protection | tert-Butyl (pyridin-4-yl)carbamate | ~90%[1][2] | tert-Butyl N-(tert-butoxycarbonyl)-N-(pyridin-4-yl)carbamate | ~5% (20:1 ratio of mono- to di-substituted)[1][2] |
| Directed ortho-Iodination | This compound | 60-80% (Estimated based on typical DoM reactions) | Unreacted tert-Butyl (pyridin-4-yl)carbamate | 10-30% |
| Other iodo-isomers | <5% (with proper temperature and base selection) |
Experimental Protocols
Step 1: Synthesis of tert-Butyl (pyridin-4-yl)carbamate
This protocol is adapted from a reported procedure for the Boc protection of aminopyridines.[1][2]
-
To a solution of 4-aminopyridine (1.0 g, 10.6 mmol) in dichloromethane (10 mL) at room temperature, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (4.6 g, 23.8 mmol), 1-Hydroxybenzotriazole (HOBT) (0.1 g, 0.8 mmol), triethylamine (TEA) (2.4 g, 23.8 mmol), and di-tert-butyl dicarbonate ((Boc)₂O) (4.0 g, 18.5 mmol).
-
Stir the reaction mixture at room temperature for 0.5 - 2 hours.
-
Monitor the reaction progress by TLC until the 4-aminopyridine is consumed.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-Butyl (pyridin-4-yl)carbamate.
Step 2: Synthesis of this compound
This protocol is a general procedure based on the principles of directed ortho-metalation.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-Butyl (pyridin-4-yl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of Lithium Diisopropylamide (LDA) (2.5 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete lithiation.
-
In a separate flask, prepare a solution of iodine (I₂) (1.5 eq) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for an additional 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound and potential byproducts.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Scaling Up Reactions with tert-Butyl (2-iodopyridin-4-yl)carbamate
Welcome to the technical support center for tert-Butyl (2-iodopyridin-4-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up chemical reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in process scale-up?
A1: this compound is a valuable intermediate primarily used in palladium-catalyzed cross-coupling reactions to introduce substituents at the 2-position of the pyridine ring. The most common large-scale applications include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or their esters.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with a wide range of amines.[1]
-
Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes.
-
Heck Reaction: For the vinylation of the pyridine ring.
Q2: What is the general reactivity order of halogens in palladium-catalyzed cross-coupling reactions, and how does this apply to iodopyridines?
A2: The typical reactivity order for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] Consequently, the carbon-iodine (C-I) bond in this compound is highly reactive, making it an excellent substrate for various coupling reactions. This high reactivity often allows for milder reaction conditions compared to the corresponding bromo- or chloro-pyridines.
Q3: How does the Boc protecting group influence the reactivity of the 2-iodopyridine core?
A3: The tert-butoxycarbonyl (Boc) protecting group on the amino function at the 4-position is generally stable under most cross-coupling conditions. However, its steric bulk and electronic effects can subtly influence the reactivity of the pyridine ring. It is important to consider the stability of the Boc group under the chosen reaction conditions, especially with regards to temperature and the nature of the base used.
Q4: What are the key considerations when scaling up palladium-catalyzed reactions with this substrate?
A4: When scaling up, several factors that might be negligible at the lab scale become critical. These include:
-
Mixing and Heat Transfer: Ensuring uniform temperature and reagent distribution in a larger reactor is crucial to avoid side reactions and ensure reproducibility.[3]
-
Reagent Addition: The rate of addition of reagents, particularly the base and catalyst, should be carefully controlled.
-
Degassing: Efficient removal of oxygen is paramount to prevent catalyst deactivation and side reactions like homocoupling.
-
Work-up and Purification: Procedures need to be adapted for larger volumes. Crystallization is often preferred over chromatography for purification on a larger scale.[3]
Troubleshooting Guides
Issue 1: Low or No Conversion in Cross-Coupling Reactions
Low or stalled conversion is a common challenge when scaling up. The following workflow can help diagnose and resolve the issue.
Troubleshooting Workflow for Low Conversion
References
Validation & Comparative
A Comparative Analysis of Reactivity: Tert-Butyl (2-iodopyridin-4-yl)carbamate versus 2-bromopyridin-4-yl carbamate in Cross-Coupling Reactions
For Immediate Release
Introduction
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the efficiency and success of synthetic endeavors. Halogenated pyridines are a cornerstone in the synthesis of complex molecules, offering a versatile handle for various cross-coupling reactions. This guide presents an objective comparison of the reactivity of two key carbamate-protected aminopyridine derivatives: tert-butyl (2-iodopyridin-4-yl)carbamate and tert-butyl (2-bromopyridin-4-yl)carbamate. The focus of this comparison is on their performance in three of the most ubiquitous palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is supported by established chemical principles and representative experimental data from analogous systems to guide researchers in making informed decisions for their synthetic strategies.
Executive Summary
The fundamental difference in reactivity between this compound and its bromo-analogue lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy of the C-I bond dictates its higher reactivity in the oxidative addition step of palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[1][2][3] Consequently, this compound is a more reactive substrate, generally leading to faster reaction times, milder reaction conditions, and often higher yields compared to tert-butyl (2-bromopyridin-4-yl)carbamate.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct side-by-side kinetic studies for these specific carbamates are not extensively documented, the reactivity trends can be reliably inferred from studies on closely related dihalogenated pyridines, such as 2-bromo-4-iodopyridine versus 2,4-dibromopyridine. In such systems, reactions consistently show a high degree of selectivity for the iodo-position over the bromo-position.[1][2][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The higher reactivity of the C-I bond in this compound allows for more facile coupling with a variety of boronic acids and their derivatives. This often translates to the need for lower catalyst loadings and milder bases.
| Substrate Analogue | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | [2] |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3-5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | ~80 (mono-adduct) | [5] |
This data, based on analogous systems, illustrates the expected higher efficiency for the iodo-substituted pyridine.
Buchwald-Hartwig Amination
For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a powerful tool. The enhanced reactivity of the iodo-substituted carbamate is advantageous, particularly when coupling with less nucleophilic amines or when trying to minimize side reactions.
| Substrate Analogue | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-iodopyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-100 | 8-16 | 90-98 | [1] |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 14 | 55-98 | [6] |
The data suggests that the iodo-analogue would likely react under milder conditions or with a broader range of amines compared to the bromo-derivative.
Sonogashira Coupling
The introduction of alkynyl moieties via the Sonogashira coupling is critical in many areas of drug discovery and materials science. The C-I bond's high reactivity is particularly beneficial in this reaction, often allowing for copper-free conditions and lower reaction temperatures.
| Substrate Analogue | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 60 | 6 | 85-95 | [4] | |
| 2-Amino-4-bromopyridine | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT-65 | 1.5-3 | Good to Excellent | [7] |
The iodo-substituted pyridines are expected to undergo Sonogashira coupling with higher efficiency and under milder conditions than their bromo counterparts.
Experimental Protocols
The following are representative experimental protocols for the three major cross-coupling reactions. These are generalized procedures and may require optimization for specific substrates.
General Experimental Workflow
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In an oven-dried Schlenk flask, combine tert-butyl (2-halo-pyridin-4-yl)carbamate (1.0 equiv), the boronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Solvent and Degassing: Add a solvent system, typically a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (3-5 mol%), under a positive pressure of argon.
-
Reaction: Heat the mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: To a dry sealed tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) under an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene, followed by tert-butyl (2-halo-pyridin-4-yl)carbamate (1.0 equiv) and the amine (1.2 equiv).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 8-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography.
Sonogashira Coupling Protocol
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine tert-butyl (2-halo-pyridin-4-yl)carbamate (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Solvent and Reagents: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 2-3 equiv).
-
Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 65 °C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the mixture with an organic solvent like ethyl acetate and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, concentrate, and purify the crude product by flash column chromatography.
Signaling Pathways and Logical Relationships
The choice between an iodo- or bromo-substituted pyridine carbamate is governed by a logical relationship between the desired reaction efficiency and the cost and stability of the starting material.
Conclusion
The comparative analysis, based on fundamental principles of organic chemistry and supported by experimental data from analogous systems, unequivocally demonstrates the superior reactivity of this compound over its bromo-counterpart in palladium-catalyzed cross-coupling reactions. The weaker carbon-iodine bond facilitates the crucial oxidative addition step, allowing for milder reaction conditions, faster conversions, and often higher yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While tert-butyl (2-bromopyridin-4-yl)carbamate remains a valuable and more economical building block, the iodo-derivative is the preferred substrate for challenging transformations, sensitive substrates, or when reaction efficiency is the highest priority. This guide provides researchers with the foundational data and protocols to strategically select the optimal reagent for their synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Iodopyridines
For Researchers, Scientists, and Drug Development Professionals: Optimizing Carbon-Carbon Bond Formation in Heterocyclic Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. For scientists engaged in the synthesis of novel pharmaceuticals and functional materials, the selective functionalization of iodopyridines is a frequent and critical task. The choice of the palladium catalyst is a pivotal factor that dictates the success of these transformations, influencing reaction yields, rates, and substrate scope. This guide provides an objective comparison of three widely used palladium catalyst systems for the Suzuki coupling of iodopyridines, supported by experimental data to inform catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of iodopyridines is profoundly influenced by the ligand coordinated to the palladium center. The following table summarizes the performance of three common palladium catalyst systems in the selective Suzuki-Miyaura coupling of 2-bromo-4-iodopyridine with arylboronic acids. The higher reactivity of the carbon-iodine bond over the carbon-bromine bond allows for selective coupling at the 4-position.[1]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) | Key Characteristics |
| Pd(OAc)₂ / SPhos | 2 | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active, allowing for lower catalyst loading; effective for sterically hindered substrates.[1] |
| PdCl₂(dppf) | 3 | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | A versatile and reliable catalyst for a broad range of boronic acids.[1] |
| Pd(PPh₃)₄ | 3-5 | K₂CO₃ / K₃PO₄ | Toluene/H₂O or 1,4-Dioxane | 80-100 | 12-24 | Good to Better | A classical, widely used catalyst, though may require longer reaction times and higher catalyst loadings. |
In-Depth Catalyst Comparison
Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos): Catalyst systems generated in situ from a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand, such as SPhos, are often the most effective for challenging Suzuki couplings. These ligands facilitate the oxidative addition of the aryl halide to the palladium center and promote the reductive elimination step, leading to higher turnover numbers and yields.[2] This system is particularly advantageous for sterically demanding substrates and can often achieve high conversions with lower catalyst loadings compared to more traditional catalysts.
PdCl₂(dppf): [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is an air-stable and widely used precatalyst. The dppf ligand provides a good balance of steric bulk and electron-donating properties, making this catalyst effective for a broad scope of Suzuki coupling reactions, including those involving heteroaryl halides like iodopyridines. It is a reliable choice for general applications, though it may be less active than the more specialized Buchwald-type catalysts for particularly challenging substrates.
Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is one of the earliest and most common catalysts employed for Suzuki couplings. While it can be effective for a range of substrates, it often requires higher catalyst loadings and longer reaction times to achieve comparable yields to more modern catalyst systems. The triphenylphosphine ligands are less electron-rich and bulky than ligands like SPhos, which can lead to slower catalytic turnover. However, its ready availability and lower cost can make it a suitable choice for less demanding applications.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of an iodopyridine with an arylboronic acid using the discussed palladium catalyst systems.
Protocol 1: Suzuki Coupling using Pd(OAc)₂ / SPhos
Materials:
-
Iodopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (4 mL)
-
Degassed Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the iodopyridine, arylboronic acid, potassium carbonate, palladium(II) acetate, and SPhos.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using PdCl₂(dppf)
Materials:
-
Iodopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the iodopyridine, arylboronic acid, cesium carbonate, and PdCl₂(dppf).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed DMF via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Suzuki Coupling using Pd(PPh₃)₄
Materials:
-
Iodopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the iodopyridine, arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To further aid in the understanding of the experimental setup and the underlying chemical transformation, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to Base Efficiency in Buchwald-Hartwig Amination of 2-Iodopyridines
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency. For heteroaromatic compounds like 2-iodopyridines, which are prevalent scaffolds in pharmaceuticals, the choice of base is a critical parameter that significantly influences reaction yield, rate, and functional group tolerance. This guide provides a comparative analysis of commonly employed bases in the Buchwald-Hartwig amination of 2-iodopyridines, supported by experimental data to aid in reaction optimization.
Performance Comparison of Bases
The selection of an appropriate base is paramount for a successful Buchwald-Hartwig amination. The base facilitates the deprotonation of the amine nucleophile, a key step in the catalytic cycle. The choice often represents a trade-off between reactivity and substrate compatibility. Stronger bases generally lead to faster reactions but may be incompatible with sensitive functional groups. Conversely, weaker bases offer broader functional group tolerance but may require higher temperatures or longer reaction times.
The following table summarizes the performance of different bases in the Buchwald-Hartwig amination of 2-iodopyridine derivatives with various amines. It is important to note that reaction conditions, including the palladium precursor, ligand, solvent, and temperature, are crucial variables that can influence the outcome.
| Base | Substrate | Amine | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| NaOt-Bu | 2-Bromopyridine derivative | Secondary Amine | Pd(OAc)₂ / dppp | Toluene | Reflux | 90.7 | |
| Cs₂CO₃ | 2-Chloro-3-iodopyridine | Aniline | Pd(OAc)₂ / BINAP | Toluene | 90 | >95 | [1] |
| Cs₂CO₃ | 2-Chloro-5-iodopyridine | Aniline | Pd(OAc)₂ / BINAP | Toluene | 90 | >95 | [1] |
| K₂CO₃ | 2-Fluoro-4-iodopyridine | Aromatic Amine | Pd(OAc)₂ / BINAP | Dioxane | MW | Good | [2] |
| K₃PO₄ | General Aryl Halides | Various Amines | Pd Catalyst | Various | Various | Effective | [2] |
Note: Data for 2-iodopyridines is often extrapolated from reactions with other 2-halopyridines due to the high reactivity of the C-I bond. The trend in base efficiency is generally applicable across these substrates.
Key Insights on Base Selection:
-
Sodium tert-butoxide (NaOt-Bu): As a strong, non-nucleophilic base, NaOt-Bu is highly effective and often leads to high yields and fast reaction rates, particularly with less reactive aryl chlorides and bromides. However, its high basicity can be detrimental to substrates with sensitive functional groups like esters or ketones.
-
Cesium Carbonate (Cs₂CO₃): This weaker inorganic base is an excellent choice when functional group tolerance is a priority. It is particularly effective for the amination of aryl bromides and iodides and is compatible with a wide range of sensitive functional groups.[1][2] The use of a large excess of Cs₂CO₃ can be essential for achieving sufficiently fast reactions.[1]
-
Potassium Carbonate (K₂CO₃): As a milder and more economical base, K₂CO₃ is suitable for highly reactive substrates like iodopyridines, especially in microwave-assisted reactions.[2] It offers good functional group compatibility.
-
Potassium Phosphate (K₃PO₄): This base is another viable option for reactions requiring milder conditions and good functional group tolerance. It is often used in protocols where other bases may lead to side reactions.[2]
Experimental Protocols
A general procedure for the Buchwald-Hartwig amination of a 2-iodopyridine is provided below. Optimization of reaction parameters such as catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
General Procedure for Buchwald-Hartwig Amination:
-
Reaction Setup: In an oven-dried Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), combine the 2-iodopyridine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the selected base (1.5-2.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the 2-iodopyridine.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the required time (ranging from 1 to 24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminopyridine derivative.[3]
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Base Comparison
Caption: Workflow for comparing the efficiency of different bases.
References
The Strategic Advantage of tert-Butyl (2-iodopyridin-4-yl)carbamate in Kinase Inhibitor Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of optimal building blocks is a critical decision in the synthesis of novel kinase inhibitors. This guide provides a comprehensive comparison of tert-butyl (2-iodopyridin-4-yl)carbamate and its alternatives, supported by experimental data and detailed protocols, to inform the strategic design of potent and selective kinase inhibitors.
The pyridine scaffold is a ubiquitous and privileged structure in the landscape of kinase inhibitor drug discovery, prized for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The functionalization of this core, particularly at the 2- and 4-positions, is crucial for modulating potency, selectivity, and pharmacokinetic properties. This compound has emerged as a highly valuable building block in this context, primarily due to the superior reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, the workhorse of modern medicinal chemistry for constructing complex biaryl and heteroaryl structures.
Performance Comparison: The Halogen Effect in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of kinase inhibitor synthesis, enabling the introduction of diverse aryl and heteroaryl moieties onto the pyridine core. The choice of the halogen at the 2-position of the pyridine ring significantly impacts the efficiency of this critical transformation. The reactivity of the carbon-halogen bond in the rate-determining oxidative addition step follows the general trend: I > Br > Cl.[1] This trend is inversely correlated with the bond dissociation energy, making the C-I bond the most susceptible to cleavage by the palladium catalyst.[1]
This enhanced reactivity translates to several practical advantages in a laboratory and process chemistry setting:
-
Milder Reaction Conditions: Iodopyridines often undergo coupling at lower temperatures and with shorter reaction times compared to their bromo and chloro counterparts.[1]
-
Higher Yields: The facility of the oxidative addition step with iodides generally leads to higher yields of the desired coupled product.
-
Broader Substrate Scope: The milder conditions required for iodopyridines are often more tolerant of sensitive functional groups on the coupling partners.
| Building Block | Relative Reactivity in Suzuki-Miyaura Coupling | Typical Reaction Conditions | Expected Yield |
| This compound | High | Lower temperatures (e.g., 80-100 °C), shorter reaction times | Good to Excellent |
| tert-Butyl (2-bromopyridin-4-yl)carbamate | Moderate | Higher temperatures, longer reaction times | Moderate to Good |
| tert-Butyl (2-chloropyridin-4-yl)carbamate | Low | More forcing conditions, specialized catalysts/ligands required | Variable, often lower |
Impact on Kinase Inhibitor Potency: A Look at IC50 Values
The ultimate measure of a building block's utility is the biological activity of the final compounds. While the choice of halogen on the initial building block does not directly participate in the final pharmacophore-target interaction, its influence on the synthetic accessibility of a diverse range of analogs is paramount. The ability to efficiently generate a library of compounds with varied substituents at the 2-position allows for a more thorough exploration of the structure-activity relationship (SAR) and the optimization of inhibitor potency.
The following table presents IC50 values for representative kinase inhibitors that utilize substituted pyridine and pyrimidine scaffolds, illustrating the potency achievable with these core structures.
| Kinase Target | Inhibitor Scaffold | IC50 (nM) |
| Bruton's Tyrosine Kinase (BTK) | Pyrazolopyrimidine (e.g., Ibrutinib) | 0.5 |
| Epidermal Growth Factor Receptor (EGFR) | Quinoxaline-based | 2-10 µM |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Pyridopyrimidine | 55.4 |
| Cyclin-Dependent Kinase 2 (CDK2) | Pyrazolopyridine | 240 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of 2-halopyridines. These should be optimized for specific substrates and reaction scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Add the palladium catalyst (0.01-0.05 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of tert-Butyl (2-bromopyridin-4-yl)carbamate
This protocol is similar to Protocol 1, with the following potential modifications to account for the lower reactivity of the bromide:
-
Catalyst: Consider using a more active catalyst system, such as a palladium precursor with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).
-
Temperature: A higher reaction temperature (e.g., 100-120 °C) may be required.
-
Reaction Time: The reaction may require a longer duration to reach completion.
Protocol 3: Suzuki-Miyaura Coupling of tert-Butyl (2-chloropyridin-4-yl)carbamate
The coupling of the chloro-analog is the most challenging and often requires specialized conditions:
-
Catalyst: Highly active catalyst systems are generally necessary. Palladium catalysts with N-heterocyclic carbene (NHC) ligands or specialized Buchwald ligands are often employed.
-
Base: A stronger base, such as K₃PO₄, may be more effective.
-
Temperature: Higher temperatures are typically required.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key kinase signaling pathways targeted by inhibitors derived from these building blocks, as well as a typical experimental workflow.
Caption: Simplified representations of key kinase signaling pathways.
Caption: A typical experimental workflow for kinase inhibitor synthesis.
Conclusion
This compound stands out as a superior building block for the synthesis of pyridine-based kinase inhibitors due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This reactivity translates into milder reaction conditions, higher yields, and a broader substrate scope, facilitating the rapid and efficient generation of diverse compound libraries for SAR studies. While bromo- and chloro-analogs represent more economical alternatives, the potential for lower yields and the need for more forcing conditions can offset the initial cost savings, particularly in the early stages of drug discovery where rapid access to a wide range of analogs is paramount. The strategic choice of this iodo-substituted building block can significantly accelerate the discovery and optimization of novel and potent kinase inhibitors.
References
A Comparative Guide to Regioselectivity in Cross-Coupling Reactions of Di-halogenated Pyridines
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of di-halogenated pyridines is a cornerstone in the synthesis of novel pharmaceuticals, agrochemicals, and materials. The ability to control the regioselectivity of cross-coupling reactions on the pyridine scaffold allows for the precise installation of diverse functionalities, enabling the exploration of vast chemical space. This guide provides a comparative overview of the regioselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of various di-halogenated pyridines, supported by experimental data and detailed protocols.
Factors Influencing Regioselectivity
The regiochemical outcome of cross-coupling reactions on di-halogenated pyridines is a delicate interplay of electronic and steric factors, which can be modulated by the choice of catalyst, ligands, and reaction conditions.
-
Electronic Effects: The pyridine nitrogen atom renders the α- (C2, C6) and γ- (C4) positions electron-deficient, making them more susceptible to oxidative addition by a low-valent palladium catalyst. Consequently, the conventional reactivity trend favors coupling at the C2 position.[1]
-
Steric Hindrance: Bulky substituents on the pyridine ring or the coupling partners can sterically hinder reaction at a more electronically favored position, thereby directing the coupling to a less hindered site.
-
Leaving Group: The nature of the halogen also plays a crucial role, with the reactivity order being I > Br > Cl. This difference in reactivity can be exploited for selective couplings in mixed di-halogenated pyridines.
-
Catalyst and Ligand System: The choice of the palladium precursor and, more importantly, the ligand is paramount in controlling regioselectivity. Sterically hindered and electron-rich ligands, such as bulky N-heterocyclic carbenes (NHCs) and phosphines, can override the inherent electronic preferences of the pyridine ring to achieve unconventional selectivity.[2]
-
Reaction Conditions: Parameters such as solvent, base, temperature, and the presence of additives can significantly influence the regiochemical outcome. For instance, ligand-free conditions have been shown to dramatically enhance C4-selectivity in certain Suzuki-Miyaura couplings.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. The regioselectivity is highly tunable, allowing for the selective arylation at different positions of the di-halogenated pyridine ring.
Comparative Data for Suzuki-Miyaura Coupling
| Di-halopyridine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Regioselectivity (Major Product Position) | C2:C4 Ratio | C5:C2 Ratio | Reference |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / dppf | K₂CO₃ | Dioxane/H₂O | 100 | C2 | >99:1 | - | [2] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / QPhos | KF | Toluene/H₂O | 100 | C4 | 1:2.4 | - | [3] |
| 2,4-Dichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / IPr | K₃PO₄ | Toluene/H₂O | RT | C4 | ~1:10 | - | [2] |
| 2,4-Dichloropyridine | Phenylboronic acid | PdCl₂ (ligand-free) / NBu₄Br | K₂CO₃ | Dioxane/H₂O | 100 | C4 | <1:99 | - | [2] |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ (≥3:1) | K₂CO₃ | Toluene | 110 | C2 | High C2 selectivity | - | [1] |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ (≤2.5:1) | K₂CO₃ | Toluene | 110 | C4 | 1:13 | - | [1] |
| 2,5-Dichloropyridine | Phenylboronic acid | PdCl₂ (ligand-free) / NBu₄Br | K₂CO₃ | Dioxane/H₂O | 100 | C5 | - | High C5 selectivity | [1] |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / IPr·HCl | K₂CO₃ | H₂O/MeCN | RT | Mono-arylation at C2 | - | - | [4] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | DMF/H₂O | 60 | C2 | High C2 selectivity | - | [5] |
| 3,4-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | C4 | High C4 selectivity | - | [3] |
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize alkynyl-substituted pyridines. Regioselectivity is often dictated by the inherent electronic properties of the di-halogenated pyridine, but can be influenced by the catalyst system.
Comparative Data for Sonogashira Coupling
| Di-halopyridine | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Regioselectivity (Major Product Position) | Reference |
| 2,4-Dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | C2 | [6] |
| 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60-80 | Mono-alkynylation at C2 | [7] |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | C3/C5 (Br positions) | [8] |
| 4,6-Dichloro-2-pyrone | Phenylacetylene | Pd(dba)₂ / PPh₃ / CuI | i-Pr₂NEt | Dioxane | 80 | C6 | [9] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental method for the formation of C-N bonds. In di-halogenated pyridines, this reaction often exhibits high regioselectivity, favoring the more electron-deficient positions.
Comparative Data for Buchwald-Hartwig Amination
| Di-halopyridine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Regioselectivity (Major Product Position) | Reference |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 80 | C2 | Highly selective |
| 2,6-Dibromopyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | NaO-tBu | Toluene | 80 | Di-amination | [10] |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | NaO-tBu | Toluene | 80 | Mono-amination | [10] |
Experimental Protocols
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine (Ligand-Controlled)
-
Reagents and Materials:
-
2,4-Dichloropyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (anhydrous and degassed)
-
Deionized water
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
-
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,4-dichloropyridine, the arylboronic acid, and potassium phosphate.
-
Seal the tube with a septum and purge with argon for 10 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and IPr·HCl in toluene (2 mL) under an argon atmosphere.
-
Add the catalyst solution to the reaction tube via syringe, followed by deionized water (0.5 mL).
-
Stir the reaction mixture vigorously at room temperature for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C4-arylated product.[2]
-
Protocol 2: Mono-alkynylation of 2,6-Dibromopyridine via Sonogashira Coupling
-
Reagents and Materials:
-
2,6-Dibromopyridine (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol)
-
Copper(I) iodide (CuI, 0.05 mmol)
-
Triethylamine (Et₃N, 2.0 mmol)
-
N,N-Dimethylformamide (DMF, anhydrous and degassed)
-
Schlenk flask
-
Magnetic stirrer
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80°C.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[7]
-
Protocol 3: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
-
Reagents and Materials:
-
2,4-Dichloropyridine (1.0 mmol)
-
Aniline (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 mmol)
-
Potassium carbonate (K₂CO₃, 1.5 mmol)
-
tert-Butanol (t-BuOH, anhydrous and degassed)
-
Sealed tube
-
Magnetic stirrer
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and K₂CO₃ to a sealed tube.
-
Add 2,4-dichloropyridine and aniline, followed by t-BuOH.
-
Seal the tube and heat the reaction mixture at 80°C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[11]
-
Conclusion
The regioselective cross-coupling of di-halogenated pyridines is a powerful and versatile tool in modern organic synthesis. A thorough understanding of the interplay between substrate electronics, steric effects, and the judicious choice of catalytic system is essential for achieving the desired regiochemical outcome. This guide provides a framework for researchers to compare different methodologies and select the optimal conditions for their specific synthetic targets. The continued development of novel ligands and catalytic systems will undoubtedly further expand the scope and utility of these transformative reactions.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
Spectroscopic Data Comparison: Tert-Butyl (2-iodopyridin-4-yl)carbamate and Structural Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of available spectroscopic data for tert-Butyl (2-iodopyridin-4-yl)carbamate and structurally related compounds. Due to the limited availability of direct experimental spectra for the target compound, this guide leverages data from its analogs to provide valuable context for characterization.
Spectroscopic Data Comparison Tables
The following tables summarize key spectroscopic data for compounds structurally related to this compound, providing a basis for comparison.
Table 1: ¹H NMR Data of Related Carbamates
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| tert-Butyl (4-bromophenyl)carbamate [1] | CDCl₃ | 7.39 (d, J = 8Hz, 2H), 7.25 (d, J = 8Hz, 2H), 6.47 (bs, 1H), 1.51 (s, 9H) |
| tert-Butyl (4-methoxyphenyl)carbamate [1] | CDCl₃ | 7.26 (d, J = 8Hz, 2H), 6.82 (d, J = 8Hz, 2H), 6.44 (bs, 1H), 3.77 (s, 3H), 1.50 (s, 9H) |
| tert-Butyl (4-hydroxyphenyl)carbamate [1] | CDCl₃ | 7.19 (d, J = 8Hz, 2H), 6.75 (d, J = 8Hz, 2H), 6.40 (bs, 1H), 4.90 (bs, 1H), 1.51 (s, 9H) |
| tert-Butyl (2-aminophenyl)carbamate [1] | CDCl₃ | 7.25 (d, J = 8Hz, 1H), 7.01 (m, 1H), 6.80 (m, 2H), 6.22 (bs, 1H), 3.72 (bs, 2H), 1.51 (s, 9H) |
| tert-Butyl N-(thiophen-2-yl)carbamate [2] | CDCl₃ | 6.9 (br, 1H, –NH), 6.79 (m, 2H, –CH), 6.5 (dd, 1H, –CH), 1.5 (s, 9H, tBu) |
Table 2: ¹³C NMR Data of Related Carbamates
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| tert-Butyl (4-bromophenyl)carbamate [1] | CDCl₃ | 152.50, 137.46, 131.89, 120.02, 115.43, 80.92, 28.31 |
| tert-Butyl (4-methoxyphenyl)carbamate [1] | CDCl₃ | 155.60, 153.20, 131.40, 120.50, 114.10, 80.10, 55.40, 28.30 |
| tert-Butyl (4-hydroxyphenyl)carbamate [1] | CDCl₃ | 153.63, 152.12, 130.84, 121.71, 115.75, 80.46, 28.38 |
| tert-Butyl (2-aminophenyl)carbamate [1] | CDCl₃ | 153.94, 139.18, 126.20, 125.09, 124.79, 120.13, 117.98, 80.67, 28.34 |
| tert-Butyl thiazol-2-ylcarbamate [1] | CDCl₃ | 161.80, 152.90, 136.70, 112.10, 82.00, 28.30 |
Table 3: Mass Spectrometry Data of Related Iodo-Pyridinyl Carbamates
| Compound | Molecular Formula | Molecular Weight | Ion Mass (m/z) |
| This compound [3] | C₁₀H₁₃IN₂O₂ | 320.13 g/mol | Not available |
| tert-Butyl (5-iodopyridin-2-yl)carbamate [4] | C₁₀H₁₃IN₂O₂ | 320.13 g/mol | Not available |
| tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate [5] | C₁₀H₁₂ClIN₂O₂ | 354.57 g/mol | Not available |
Experimental Protocols
A general methodology for the synthesis of tert-butyl (halopyridin-yl)carbamates involves the protection of the amino group of an aminohalopyridine with di-tert-butyl dicarbonate (Boc₂O).
General Synthesis of tert-Butyl (halopyridin-yl)carbamate
A solution of the corresponding aminohalopyridine in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is treated with a strong base, for instance, a lithium amide base like lithium bis(trimethylsilyl)amide (LiHMDS), at a reduced temperature (e.g., -5 °C). To this mixture, di-tert-butyl dicarbonate is added, and the reaction is allowed to warm to room temperature and stirred for a period of time, typically 1-2 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the desired tert-butyl carbamate product.[6]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and characterization of a tert-butyl (halopyridin-yl)carbamate.
References
- 1. rsc.org [rsc.org]
- 2. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H13IN2O2 | CID 24229174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
A Comparative Guide to tert-Butyl (2-iodopyridin-4-yl)carbamate Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tert-Butyl (2-iodopyridin-4-yl)carbamate and its derivatives, versatile building blocks in medicinal chemistry. The exceptional reactivity of the carbon-iodine bond makes these compounds highly valuable precursors for the synthesis of complex molecular architectures through various cross-coupling reactions. This document offers a comparison with alternative halogenated pyridine derivatives, supported by structural data and general reactivity trends.
Structural Analysis: Insights from a Crystalline Analog
While the specific crystal structure of this compound is not publicly available, the structure of a closely related compound, tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate, provides valuable insights into the molecular geometry and intermolecular interactions that can be expected.
The crystal structure reveals two crystallographically independent molecules that form dimers through intermolecular N-H···N hydrogen bonds.[1] The dihedral angle between the pyridine ring and the carbamate plane differs slightly between the two molecules in the asymmetric unit, being 12.1(3)° and 3.5(3)°.[1] This near planarity is a key feature influencing the packing and potential interactions of these molecules in a solid state.
Table 1: Crystallographic Data for tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate [1]
| Parameter | Value |
| Formula | C₁₁H₁₆N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.433 (3) |
| b (Å) | 13.045 (3) |
| c (Å) | 8.243 (2) |
| β (°) | 107.48 (3) |
| Volume (ų) | 1173.3 (5) |
| Z | 4 |
Performance in Cross-Coupling Reactions: A Comparative Overview
The utility of this compound derivatives lies in their ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. The choice of the halogen atom on the pyridine ring significantly impacts the reactivity of the substrate.
The general trend for reactivity in these reactions follows the order of bond strength of the carbon-halogen bond: I > Br > Cl.[2][3] This trend is a direct consequence of the bond dissociation energies, where the weaker C-I bond is more readily cleaved during the oxidative addition step of the catalytic cycle.
Table 2: Qualitative Comparison of Halopyridine Reactivity in Cross-Coupling Reactions
| Halogen | Reactivity | Typical Reaction Conditions | Notes |
| Iodo (I) | Highest | Mild conditions, lower temperatures, shorter reaction times.[2] | Most versatile for a wide range of coupling partners. |
| Bromo (Br) | Intermediate | Moderate heating often required. | A good balance between reactivity and stability. |
| Chloro (Cl) | Lowest | Requires more forcing conditions, specialized ligands, and higher temperatures.[2][3] | Often more cost-effective but synthetically more challenging. |
This reactivity trend makes iodopyridine derivatives, such as this compound, the substrates of choice for achieving high yields and clean reactions under mild conditions, which is particularly advantageous when dealing with complex and sensitive molecules in late-stage drug development.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions, which can be adapted for this compound and its derivatives.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of a halopyridine with a boronic acid.[4]
-
Reaction Setup: To a dry reaction vessel, add the halopyridine (1.0 equiv.), the boronic acid or its ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or DMF/water mixture).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the coupling of a halopyridine with a terminal alkyne.[5]
-
Reaction Setup: To a dry reaction vessel, add the halopyridine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.5 equiv.), and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizing Synthetic Pathways and Reactivity
The following diagrams illustrate the synthetic utility and reactivity principles of these building blocks.
Caption: General workflow for the synthesis of functionalized pyridine derivatives.
References
- 1. tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Kinase profiling of compounds synthesized from tert-Butyl (2-iodopyridin-4-yl)carbamate
Despite a comprehensive search for kinase profiling data on compounds directly synthesized from tert-Butyl (2-iodopyridin-4-yl)carbamate, no specific examples of such compounds and their associated kinase inhibition data could be located in the available scientific literature and patents.
The starting material, this compound, is a halogenated aminopyridine derivative, a scaffold that is present in numerous kinase inhibitors. The iodine atom and the Boc-protected amine group make it a versatile building block for chemical synthesis, allowing for the introduction of various functionalities through cross-coupling reactions and deprotection/derivatization sequences.
While the search yielded extensive information on kinase inhibitors containing 4-aminopyridine cores and various kinase assay protocols, a direct link to a final compound with a detailed kinase profile originating from this compound was not found.
Therefore, a direct comparison guide with experimental data for kinase inhibitors synthesized from this specific starting material cannot be provided at this time. Further research and publication in this specific area would be required to generate the data necessary for such a guide.
General Principles of Kinase Profiling and Assay Methodologies
For researchers interested in the general approach to kinase profiling of novel compounds, several established methods are commonly employed. The choice of assay depends on factors such as the specific kinase, the required throughput, and the nature of the inhibitor.
Common Kinase Assay Formats:
-
Radiometric Assays: These are considered the "gold standard" and directly measure the incorporation of a radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) into a substrate.
-
Fluorescence-Based Assays: These methods, including Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), detect changes in the fluorescence properties of a labeled substrate or antibody upon phosphorylation.
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
Cell-Based Assays: These assays measure the downstream effects of kinase inhibition within a cellular context, providing more physiologically relevant data.
Hypothetical Experimental Workflow
Below is a generalized workflow for the synthesis and kinase profiling of a hypothetical inhibitor derived from this compound.
Caption: A generalized workflow for the synthesis of a hypothetical kinase inhibitor from this compound and its subsequent kinase profiling.
This guide will be updated with specific data and comparisons as relevant research becomes publicly available.
A Comparative Study of Ligands for Sonogashira Coupling with 2-Iodopyridines
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone in synthetic chemistry for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The choice of ligand coordinated to the palladium catalyst is critical in determining the efficiency, selectivity, and overall success of the coupling, especially with challenging substrates such as 2-iodopyridines. This guide provides a comparative analysis of common phosphine and N-heterocyclic carbene (NHC) ligands for the Sonogashira coupling of 2-iodopyridines, supported by experimental data.
Ligand Performance Comparison
The efficacy of a ligand in the Sonogashira coupling of 2-iodopyridines is influenced by its steric and electronic properties. Below is a summary of the performance of various phosphine and NHC ligands, collated from studies on 2-iodopyridines and closely related substrates. It is important to note that direct comparisons can be influenced by variations in experimental conditions across different studies.
Phosphine Ligands
Phosphine ligands are a versatile class of ligands for palladium-catalyzed cross-coupling reactions. Their electronic and steric properties can be readily tuned to optimize catalytic activity.
| Ligand | Palladium Precursor | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₂Cl₂ | CuI | Et₂NH | DMF | 60 | 20 | 3,5-disubstituted-4-iodoisoxazole | 30 | [2] |
| PCy₃ | Pd(PPh₃)₂Cl₂ | CuI | Et₂NH | DMF | 60 | 20 | 3,5-disubstituted-4-iodoisoxazole | <30 | [2] |
| dppp | Pd(PPh₃)₂Cl₂ | CuI | Et₂NH | DMF | 60 | 20 | 3,5-disubstituted-4-iodoisoxazole | <30 | [2] |
| PPh₃ | Pd(acac)₂ | CuI | Et₂NH | DMF | 60 | 20 | 3,5-disubstituted-4-iodoisoxazole | 60 | [2] |
| TFP | Pd(acac)₂ | CuI | Et₂NH | DMF | 60 | 20 | 3,5-disubstituted-4-iodoisoxazole | <60 | [2] |
| PPh₃ | (PPh₃)₂PdCl₂ | - | - | [TBP][4EtOV] | - | - | 2-amino-3-iodopyridine | 93 | [3] |
| PPh₃ | (PPh₃)₂PdCl₂ | - | - | [TBP][4EtOV] | - | - | 2-chloro-5-iodopyridine | 72 | [3] |
Note: Data for 3,5-disubstituted-4-iodoisoxazole is included as a proxy for a substituted iodinated heterocyclic compound to demonstrate ligand effects.[2] Data for 2-amino-3-iodopyridine and 2-chloro-5-iodopyridine provides a closer comparison.[3]
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes have emerged as powerful ligands for palladium catalysis, often exhibiting high stability and activity.
| Ligand | Palladium Precursor | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) | Reference |
| IPr | [{Pd(μ-OH)Cl(IPr)}₂] | - | - | - | - | - | Aryl Bromide | High (TON up to 560,000 for 4-chlorotoluene) | [4] |
| N/O-functionalized NHC | trans-[{1-benzyl-3-(3,3-dimethyl-2-oxobutyl)imidazol-2-ylidene}₂PdBr₂] | - | Amine-free | DMF/H₂O | - | - | Aryl Iodide | High | [5] |
| N/O-functionalized NHC | cis-[{1-benzyl-3-(N-tert-butylacetamido)imidazol-2-ylidene}₂PdCl₂] | - | Amine-free | DMF/H₂O | - | - | Aryl Iodide | High | [5] |
Note: While specific yield data for NHC ligands with 2-iodopyridine is limited in the readily available literature, the provided examples with other aryl halides demonstrate their high efficacy in Sonogashira couplings.[4][5]
Experimental Protocols
Below are detailed experimental protocols for both copper-catalyzed and copper-free Sonogashira coupling reactions, which can be adapted for the coupling of 2-iodopyridines with various terminal alkynes.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
Materials:
-
2-Iodopyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Phosphine ligand (if not part of the palladium complex, e.g., PPh₃, 2-10 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-iodopyridine, palladium catalyst, phosphine ligand (if applicable), and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent, followed by the amine base via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
Materials:
-
2-Iodopyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., a bulky phosphine or an NHC precursor, 2-10 mol%)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-iodopyridine, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up and purification are similar to the copper-catalyzed protocol.
Visualizing the Catalytic Pathways
The following diagrams illustrate the fundamental catalytic cycles for both copper-catalyzed and copper-free Sonogashira reactions.
Caption: Catalytic cycles of a copper-catalyzed Sonogashira reaction.
Caption: Catalytic cycle of a copper-free Sonogashira reaction.
Caption: Generalized experimental workflow for a Sonogashira coupling.
References
Safety Operating Guide
Proper Disposal of tert-Butyl (2-iodopyridin-4-yl)carbamate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of tert-butyl (2-iodopyridin-4-yl)carbamate, a halogenated pyridine derivative. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) if available. Lacking a specific SDS for this compound, guidance for structurally similar chemicals, such as other iodinated pyridine derivatives and carbamates, should be followed. All handling and disposal operations must be conducted in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE):
Proper PPE is mandatory to prevent skin and eye contact, as well as inhalation.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles or a face shield | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | May be required for spills or inadequate ventilation | To avoid inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through an approved hazardous waste management facility.[1]
1. Waste Identification and Segregation:
-
All waste containing this compound, including residual amounts of the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and glassware), must be classified as hazardous waste.[2]
-
Do not mix this waste with other incompatible waste streams.[2] Specifically, keep it separate from strong oxidizing agents and acids.[3]
2. Waste Collection and Labeling:
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[3]
-
The label must clearly identify the contents as "Hazardous Waste" and list "this compound." Indicate the associated hazards, such as "Toxic" and "Irritant."[2]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[2]
-
The storage area should be away from sources of ignition and incompatible materials.[3]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Waste pyridine and its derivatives are often disposed of via incineration at high temperatures.[4]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[5]
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite or sand.[2][5]
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.[5]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[5]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling tert-Butyl (2-iodopyridin-4-yl)carbamate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides essential, immediate safety and logistical information, including operational and disposal plans for tert-Butyl (2-iodopyridin-4-yl)carbamate.
Chemical and Physical Properties
| Property | Estimated Value | Source |
| Molecular Formula | C10H13IN2O2 | [1] |
| Molecular Weight | 320.13 g/mol | [1] |
| Physical State | Solid | [1][2] |
| Melting Point | 79-83°C | [1] |
| Boiling Point | 313.2±27.0 °C (Predicted) | [1] |
| Density | 1.652±0.06 g/cm3 (Predicted) | [1] |
Hazard Identification and Precautionary Statements
Based on analogous compounds, this compound is expected to present the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H302: Harmful if swallowed.[3]
Precautionary statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]
-
P270: Do not eat, drink or smoke when using this product.[3][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[5][6][7]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a respirator may be necessary.[6][7]
3. Handling Procedures:
-
Weighing: If possible, weigh the solid in a fume hood. Use a balance with a draft shield to prevent the dispersal of powder.
-
Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4]
4. Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep the absorbed material into a designated waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department.
-
Disposal Plan
As a halogenated organic compound, this compound requires special disposal procedures.
1. Waste Segregation:
-
Halogenated Waste: All solid waste contaminated with this compound, as well as any solutions, must be collected in a designated "Halogenated Organic Waste" container.[8][9][10]
-
Non-Halogenated Waste: Do not mix with non-halogenated organic solvents or other waste streams.[11] This is crucial as halogenated waste is typically incinerated at high temperatures, a more expensive and specialized process.[11]
2. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[8][10]
-
Indicate the approximate amount of waste in the container.
3. Storage of Waste:
-
Keep waste containers tightly sealed and store them in a cool, dry, and well-ventilated area, away from incompatible materials.[10]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]
- 2. Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate (234108-74-8) for sale [vulcanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. falseguridad.com [falseguridad.com]
- 7. realsafety.org [realsafety.org]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
